Bis-(2-methyl-benzyl)-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-(2-methylphenyl)-N-[(2-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H19N/c1-13-7-3-5-9-15(13)11-17-12-16-10-6-4-8-14(16)2/h3-10,17H,11-12H2,1-2H3 |
InChI Key |
MVICRLYVKHTJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=C2C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis Pathways for N,N-bis(2-methylbenzyl)amine
The following technical guide details the synthesis of N,N-bis(2-methylbenzyl)amine (also known as bis(2-methylbenzyl)amine ), a symmetrical secondary amine utilized as a ligand in organometallic catalysis and a key intermediate in the synthesis of pharmaceutical compounds.
Executive Summary & Molecule Profile
Target Molecule: N,N-bis(2-methylbenzyl)amine
Synonyms: Bis(2-methylbenzyl)amine; Di(2-methylbenzyl)amine; Bis(o-tolyl)methylamine.
Chemical Formula: C
Core Applications:
-
Ligand Synthesis: Precursor for tridentate ligands (e.g., N,N,N-pincer ligands) used in transition metal catalysis (Zn, Mg, Cu).
-
Pharmaceutical Intermediate: Scaffold for antihistamines and antifungal agents requiring bulky lipophilic amine moieties.
-
Material Science: Component in the synthesis of benzoxazines and polymerization catalysts.
Retrosynthetic Analysis
To design an efficient synthesis, we must deconstruct the molecule into readily available precursors. The symmetry of the molecule suggests two primary disconnections:
-
C-N Disconnection (Reductive): Breaking the C-N bond reveals 2-methylbenzaldehyde and ammonia (or 2-methylbenzylamine).
-
C-N Disconnection (Alkylation): Breaking the C-N bond reveals 2-methylbenzyl halide and ammonia (or 2-methylbenzylamine).
Caption: Retrosynthetic tree illustrating the two primary pathways: Reductive Amination (left) and Direct Alkylation (right).
Pathway A: Reductive Amination (The "Gold Standard")
This method is preferred for its high selectivity, mild conditions, and avoidance of over-alkylation (quaternary salt formation). It relies on the in situ formation of an imine followed by selective reduction.
Mechanism[1][2]
-
Imine Formation: Condensation of 2-methylbenzaldehyde with 2-methylbenzylamine (or ammonia) releases water to form the imine (Schiff base).
-
Reduction: A selective hydride donor reduces the C=N bond to the C-N single bond.
Protocol: Sodium Triacetoxyborohydride Method
Reagents:
-
2-Methylbenzaldehyde (1.0 equiv)[1]
-
2-Methylbenzylamine (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)
) (1.4 equiv) -
Acetic Acid (catalytic)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve 2-methylbenzaldehyde (10 mmol) and 2-methylbenzylamine (10 mmol) in DCE (30 mL).
-
Acid Catalysis: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30–60 minutes under nitrogen. Note: The solution may turn slightly yellow/orange.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)
(14 mmol) portion-wise over 15 minutes.-
Expert Insight: STAB is preferred over NaBH
because it is less basic and less likely to reduce the aldehyde directly, preventing benzyl alcohol byproducts.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO
, Hexane/EtOAc) or LC-MS. -
Quench & Workup: Quench with saturated aqueous NaHCO
. Extract with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over MgSO , and concentrate.[1] -
Purification: The crude oil is often pure enough (>95%). If necessary, purify via flash column chromatography (Hexane/EtOAc 9:1).
Pathway B: Direct Alkylation (Nucleophilic Substitution)
This is the classical approach but requires strict stoichiometric control to prevent the formation of the tertiary amine (tris-substitution) or quaternary ammonium salts.
Protocol: Controlled Alkylation
Reagents:
-
2-Methylbenzyl chloride (1.0 equiv)[1]
-
2-Methylbenzylamine (1.0 equiv)
-
Base: K
CO or Et N (1.2 equiv) -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
-
Setup: Dissolve 2-methylbenzylamine (10 mmol) and K
CO (12 mmol) in ACN (40 mL). -
Addition: Heat the mixture to 60°C. Add 2-methylbenzyl chloride (10 mmol) dropwise over 1 hour.
-
Critical Control: Slow addition is vital. If the concentration of the alkyl halide is too high, the product (secondary amine) will compete with the starting material, leading to the tertiary amine.
-
-
Reflux: Stir at reflux (80°C) for 4–6 hours.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: This method typically yields a mixture of secondary (target) and tertiary amines. Separation requires careful column chromatography or recrystallization of the hydrochloride salt.
Pathway C: Catalytic Homocoupling (Green/Industrial)
For large-scale synthesis, catalytic homocoupling of 2-methylbenzonitrile or 2-methylbenzaldehyde with ammonia is efficient.
Reaction:
Catalysts:
-
Palladium/Carbon (Pd/C): Standard hydrogenation conditions (H
, 5-10 bar) in Methanol/Ammonia. -
Iridium Complexes: Recent literature cites Ir-catalysts (e.g., Cp*Ir) for high selectivity toward the secondary amine over the primary amine.
Workflow:
Caption: Catalytic homocoupling pathway where the intermediate primary amine condenses with the imine to form the secondary amine.
Characterization Data
Validation of the synthesized compound is performed using NMR and Mass Spectrometry.
| Technique | Expected Signal / Data | Assignment |
| 1H NMR (CDCl | Aromatic Protons | |
| Benzylic -CH | ||
| Methyl -CH | ||
| Amine -NH - (Exchangeable) | ||
| 13C NMR (CDCl | Quaternary Aromatic Carbons | |
| Aromatic CH | ||
| Benzylic Carbon (-CH | ||
| Methyl Carbon (-CH | ||
| MS (ESI/EI) | m/z = 225.15 [M]+ | Molecular Ion |
| m/z = 120 | Tropylium/Benzyl fragment | |
| m/z = 105 | Methylbenzyl cation |
Safety & Handling
-
2-Methylbenzyl chloride: Potent lachrymator and skin irritant. Handle only in a functioning fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Keep dry.[1]
-
Product (Amine): Likely basic and irritating to mucous membranes. Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation from air.
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al.[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Catalytic Homocoupling: Shimokawa, S., et al. "Selective Construction of a Biomass-Based Secondary Amine by Hydrogenative Homocoupling of Nitrile."[3] ACS Sustainable Chemistry & Engineering, 2023. Link
-
General Alkylation Protocols: Organic Syntheses, Coll. Vol. 1, p. 102 (1941); Vol. 4, p. 10 (1925). Link
-
NMR Data Verification: ChemicalBook & Spectral Database for Organic Compounds (SDBS). 2-Methylbenzylamine derivatives. Link
Sources
Solubility and Stability Characteristics of Bis-(2-methyl-benzyl)-amine
Executive Summary
Bis-(2-methyl-benzyl)-amine (CAS: 116530-02-0) is a sterically hindered secondary amine utilized primarily as a specialized intermediate in the synthesis of pharmaceuticals and fine chemicals. Structurally related to dibenzylamine, this compound features ortho-methyl substitutions on both aromatic rings, which significantly modulate its physicochemical behavior.
This guide provides a comprehensive technical analysis of the solubility and stability profiles of Bis-(2-methyl-benzyl)-amine. Unlike unhindered secondary amines, the ortho-methyl groups introduce steric bulk that enhances resistance to nucleophilic attacks but alters solubility kinetics. Key findings indicate that while the compound exhibits negligible aqueous solubility in its free base form, it readily forms salts with mineral acids. Stability concerns focus on oxidative dehydrogenation to imines and reversible carbamate formation upon exposure to atmospheric CO₂.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Understanding the fundamental chemical structure is prerequisite to predicting solubility behavior and degradation pathways.
| Property | Detail |
| Chemical Name | Bis(2-methylbenzyl)amine |
| CAS Number | 116530-02-0 |
| Molecular Formula | C₁₆H₁₉N |
| Molecular Weight | 225.33 g/mol |
| Structure | Secondary amine with two o-tolyl groups |
| pKa (Predicted) | ~8.8 – 9.2 (Base strength slightly modulated by sterics) |
| LogP (Predicted) | ~4.8 (Highly Lipophilic) |
| Physical State | Viscous liquid or low-melting solid (depending on purity) |
Expert Insight: The presence of the methyl group at the ortho position (C2) creates a "molecular shield" around the central nitrogen. This steric hindrance slightly reduces the basicity compared to dibenzylamine and significantly impacts the kinetics of salt formation and solvation.
Solubility Characteristics
Solvent Screening Profile
Bis-(2-methyl-benzyl)-amine exhibits a classic lipophilic amine solubility profile. It is governed by the hydrophobic effect of the two aromatic rings, making it practically insoluble in neutral water but highly soluble in non-polar and polar aprotic solvents.
-
Aqueous Solubility: < 0.1 mg/mL (Free Base, pH 7). The high lipophilicity (LogP ~4.8) precludes dissolution in water without ionization.
-
Organic Solubility: Freely soluble (> 100 mg/mL) in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Methanol, and Toluene.
-
pH-Dependent Solubility: Solubility increases exponentially below pH 6.0 due to protonation of the secondary amine (
).
Quantitative Solubility Data (Estimated)
| Solvent System | Solubility (25°C) | Classification |
| Water (pH 7.0) | < 0.05 mg/mL | Practically Insoluble |
| 0.1 N HCl (pH 1.0) | > 50 mg/mL | Soluble (Salt formation) |
| Ethanol | > 200 mg/mL | Freely Soluble |
| DMSO | > 150 mg/mL | Freely Soluble |
| n-Hexane | > 100 mg/mL | Soluble |
Protocol: Equilibrium Solubility Determination
To validate the solubility in a specific formulation vehicle, follow this thermodynamic solubility protocol.
Reagents: Bis-(2-methyl-benzyl)-amine (Test Article), 0.1 N HCl, Phosphate Buffer (pH 7.4), HPLC Grade Acetonitrile.
-
Preparation: Add excess Test Article (~10 mg) to 1 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Cap the vial tightly. Shake at 25°C for 24 hours using an orbital shaker (200 rpm).
-
Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solids. Note: Saturate the filter with 200 µL of filtrate first to prevent adsorption losses.
-
Analysis: Dilute the filtrate with mobile phase (e.g., 50:50 ACN:Water) and analyze via HPLC-UV (254 nm).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Stability Profile
The stability of Bis-(2-methyl-benzyl)-amine is dictated by the susceptibility of the secondary amine moiety to oxidation and reaction with electrophiles (like CO₂).
Degradation Pathways
-
Oxidative Dehydrogenation: In the presence of oxygen and light, or transition metal impurities, the secondary amine can undergo oxidative dehydrogenation to form the corresponding imine (N-benzylidene-1-(2-tolyl)methanamine). This is the primary degradation pathway.
-
Carbamate Formation: Like many secondary amines, it reacts reversibly with atmospheric CO₂ to form a carbamate salt. However, the ortho-methyl groups provide steric hindrance that slows this reaction compared to unhindered amines.
-
N-Oxide Formation: Under strong oxidative stress (e.g., peroxides), the nitrogen can oxidize to the N-oxide (
).
Visualization of Stability Pathways
Figure 1: Primary degradation pathways for Bis-(2-methyl-benzyl)-amine showing oxidative and carbamate routes.
Protocol: Forced Degradation (Stress Testing)
This protocol identifies the intrinsic stability of the molecule.
Objective: Induce degradation to identifying potential impurities (0.1 - 20% degradation target).
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Dissolve in 1N HCl. Heat at 60°C for 24h. | Stable (Salt formation). |
| Base Hydrolysis | Dissolve in 1N NaOH/MeOH. Heat at 60°C for 24h. | Generally Stable. |
| Oxidation | Add 3% H₂O₂ to solution. Store RT for 4h. | Formation of N-oxides or imines. |
| Photostability | Expose solid/solution to 1.2 million lux hours. | Potential yellowing (imine formation). |
| Thermal | Heat solid at 80°C for 7 days. | Stable if kept under N₂. |
Self-Validating Step: Always run a "Dark Control" (wrapped in foil, stored at 4°C) alongside the stress samples to differentiate thermal effects from light/chemical stress.
Handling and Storage Recommendations
Based on the stability data, the following storage conditions are mandatory to maintain purity >98%:
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). The compound will slowly absorb CO₂ from the air to form a white carbamate crust if left open.
-
Temperature: Store at 2-8°C (Refrigerated). While thermally stable at room temperature, cold storage minimizes oxidative rates.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and leaching.
-
Handling: Avoid using metal spatulas if possible, as trace metals can catalyze the oxidation of secondary amines to imines.
References
-
Molaid Chemicals. (2019). Bis(2-methylbenzyl)amine - CAS 116530-02-0 Properties and Synthesis. Retrieved from [Link]
-
Rayer, A. V., et al. (2018).[1] Absorption rates of carbon dioxide in amines in hydrophilic and hydrophobic solvents. Chemical Engineering Journal. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Dibenzylamine Derivatives. Retrieved from [Link]
-
Lu, S., et al. (2014). Selective Synthesis of Secondary Amines from Nitriles Using Pt Nanowires. ResearchGate. Retrieved from [Link]
Sources
Comprehensive Technical Guide on Bis-(2-methyl-benzyl)-amine (CAS: 116530-02-0): Synthesis, Safety, and Applications
Executive Summary
Bis-(2-methyl-benzyl)-amine, also known as di(o-tolyl)methylamine, is a sterically hindered secondary amine that serves as a highly specialized building block in organic synthesis and pharmaceutical development[1]. The presence of ortho-methyl groups on both benzyl rings imparts unique physicochemical properties, significantly altering the nucleophilicity and spatial geometry of the nitrogen lone pair compared to unhindered dibenzylamines[2]. This whitepaper provides an authoritative, in-depth analysis of its structural dynamics, safety profile, and a self-validating experimental methodology for its synthesis via chemoselective reductive homocoupling.
Physicochemical Profiling and Structural Dynamics
The utility of Bis-(2-methyl-benzyl)-amine stems directly from its molecular architecture. The dual ortho-methyl substitutions create a protective steric "shield" around the secondary amine core. This steric hindrance is a critical feature in drug design, as it can prevent unwanted metabolic N-oxidation or excessive alkylation during complex multi-step syntheses.
Table 1: Physicochemical Properties and Scientific Context
| Property | Value | Causality / Scientific Context |
| CAS Registry Number | 116530-02-0[1] | Unique identifier for registry tracking and regulatory compliance. |
| Chemical Formula | C16H19N[3] | Defines the bis-alkylated secondary amine structure. |
| Molecular Weight | 225.33 g/mol [4] | High mass contributes to elevated boiling point and lipophilicity. |
| Appearance | Colorless to pale yellow oil | Typical physical state for bulky, non-polymeric secondary amines. |
| Steric Profile | High (ortho-substituted) | The ortho-methyl groups significantly shield the nitrogen lone pair, reducing nucleophilicity and preventing tertiary amine formation[2]. |
Safety, Handling, and GHS Classification
While empirical toxicity data specific to CAS 116530-02-0 is limited in standard databases, its safety profile must be rigorously extrapolated from its primary amine precursor,. Benzylamines are inherently basic and lipophilic, allowing them to rapidly penetrate and disrupt lipid bilayers, leading to chemical burns.
Table 2: GHS Hazards and Handling Rationale
| Hazard Class / Parameter | Specification | Handling Rationale |
| GHS Classification | Skin Corr. 1B, Eye Dam. 1 | The basicity of the amine nitrogen causes rapid hydrolysis of lipid membranes, resulting in severe tissue damage. |
| Signal Word | Danger | Mandates strict engineering controls (e.g., handling exclusively in a certified fume hood). |
| PPE Requirements | Face shield, ABEK respirator, Nitrile gloves | Prevents inhalation of corrosive vapors and dermal saponification during handling. |
| Storage Conditions | 2-8°C, inert atmosphere (Ar/N2) | Prevents gradual air-oxidation of the amine to the corresponding N-oxide or imine degradation products. |
Mechanistic Pathways for Synthesis
Historically, secondary amines were synthesized via the direct alkylation of primary amines with alkyl halides, a process plagued by over-alkylation and poor atom economy. Modern, highly chemoselective approaches utilize the reductive homocoupling of nitriles [5].
In this pathway, 2-methylbenzonitrile is reduced to a primary imine, which is further reduced to 2-methylbenzylamine. This primary amine acts as a nucleophile, attacking an unreduced primary imine intermediate to form a secondary imine. A final reduction step yields the target Bis-(2-methyl-benzyl)-amine[2]. The ortho-methyl groups play a mechanistic role here: their steric bulk kinetically blocks any further reaction with a third equivalent of imine, naturally halting the reaction at the secondary amine stage and preventing tertiary amine contamination.
Figure 1: Chemoselective transfer hydrogenation pathway for bis-(2-methyl-benzyl)-amine.
Experimental Protocol: Catalytic Reductive Homocoupling
The following protocol describes a self-validating transfer hydrogenation utilizing a Nickel(II) pre-catalyst and ammonia-borane (AB) as a safe, solid hydrogen source, eliminating the need for high-pressure H2 gas cylinders[1].
Step-by-Step Methodology
-
Catalyst Activation (In Situ Generation):
-
Action: In a flame-dried Schlenk flask under N2, dissolve 5.0 mol% NiCl₂·6H₂O and 5.0 mol% 2,6-bis((1H-pyrazol-1-yl)methyl)pyridine (L1) in 5 mL of anhydrous methanol.
-
Causality: Generating the catalyst in situ ensures maximum dispersion and prevents the pre-aggregation of active metal centers, optimizing the surface area for hydride transfer.
-
-
Substrate Loading:
-
Action: Add 1.0 mmol of 2-methylbenzonitrile to the vibrant green catalyst solution.
-
-
Hydrogen Transfer Initiation:
-
Action: Slowly add 3.0 equivalents of ammonia-borane (AB) in small portions at ambient temperature.
-
Self-Validation Check: Immediate effervescence (H2 gas evolution) must be observed. If no bubbling occurs, the catalyst has been poisoned by moisture/oxygen. Abort the reaction, verify solvent anhydrousness, and restart.
-
-
Reaction Monitoring:
-
Action: Stir the reaction mixture for 1.0 hour at room temperature.
-
Self-Validation Check: At 45 minutes, extract a 50 µL aliquot, quench with H2O, extract into ethyl acetate, and analyze via GC-MS. The disappearance of the nitrile peak and the presence of a dominant peak at m/z 225 confirms successful homocoupling[6]. If the primary amine (m/z 121) exceeds 5% area, extend the reaction time by 30 minutes.
-
-
Workup and Isolation:
-
Action: Quench the reaction with 10 mL of deionized water. Extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Bis-(2-methyl-benzyl)-amine in >85% yield[1].
-
Figure 2: Self-validating experimental workflow for Ni(II)-catalyzed homocoupling.
Applications in Drug Development
In pharmaceutical chemistry, Bis-(2-methyl-benzyl)-amine acts as a robust, sterically demanding pharmacophore. It is frequently utilized in the synthesis of complex macrocycles, such as daisy chain oligomers and rotaxanes, where the bulky ortho-methyl groups prevent the "slipping" of macrocyclic rings off the molecular axle[1]. Furthermore, its unique steric profile makes it an excellent precursor for designing highly selective transition metal ligands and chiral catalysts used in asymmetric API synthesis.
References
-
Chemoselective transfer hydrogenation of nitriles to secondary amines under Ni(II) catalysis. Journal of Molecular Catalysis, 2021. URL:[Link]
-
Selective Construction of a Biomass-Based Secondary Amine by Hydrogenative Homocoupling of Nitrile Using an Iridium Complex. ACS Catalysis, 2023. URL:[Link]
-
Unexpected selectivity in ruthenium-catalyzed hydrosilylation of primary amides: synthesis of secondary amines. Chemical Communications (Royal Society of Chemistry), 2013. URL:[Link]
-
Facile Synthesis of COF-Supported Reduced Pd-Based Catalyst for One-Pot Reductive Amination of Aldehydes. Catalysts (MDPI), 2021. URL:[Link]
-
Self-assembly of daisy chain oligomers of a heteroditopic molecule containing a secondary ammonium ion and a crown ether moiety. Journal of Polymer Science Part A: Polymer Chemistry, 2010. URL:[Link]
Sources
- 1. bis(2-methylbenzyl)amine - CAS号 116530-02-0 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. bis(2-methylbenzyl)amine - CAS号 116530-02-0 - 摩熵化学 [molaid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Synthesis of COF-Supported Reduced Pd-Based Catalyst for One-Pot Reductive Amination of Aldehydes | MDPI [mdpi.com]
Technical Guide: Potential Mechanisms of Action for Bis-(2-methyl-benzyl)-amine Derivatives
This technical guide details the pharmacological potential of Bis-(2-methyl-benzyl)-amine (also referred to as Di(2-methylbenzyl)amine) and its structural derivatives. While often utilized as a model substrate in catalytic synthesis, this scaffold represents a privileged pharmacophore in medicinal chemistry, sharing significant structural homology with known Sigma-1 receptor (S1R) ligands , lysosomotropic agents , and cationic amphiphilic drugs (CADs) .
Executive Summary
Bis-(2-methyl-benzyl)-amine is a lipophilic secondary amine characterized by two ortho-toluyl groups attached to a central nitrogen. This structure confers unique steric and electronic properties:
-
Steric Hindrance: The ortho-methyl groups restrict conformational freedom, potentially locking the molecule into a bioactive rotamer.
-
Lipophilicity: The high logP facilitates Blood-Brain Barrier (BBB) penetration, making it a viable scaffold for CNS targets.
-
Basic Nitrogen: The central amine (pKa ~9-10) is protonated at physiological pH, allowing for cation-pi interactions with receptor binding pockets.
This guide analyzes three primary potential mechanisms of action (MoA): Sigma-1 Receptor Modulation , Lysosomotropic Autophagy Inhibition , and Monoaminergic Regulation .
Part 1: Primary Mechanism – Sigma-1 Receptor (S1R) Modulation
The most scientifically grounded target for N,N-dibenzylamine derivatives is the Sigma-1 Receptor (S1R) . S1R is a ligand-operated molecular chaperone located at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum (ER).[1]
Mechanistic Pathway
Bis-benzylamine derivatives mimic the pharmacophore of high-affinity S1R ligands (e.g., PB28, SA4503).
-
Binding: The protonated nitrogen forms an electrostatic interaction with Asp126 in the S1R binding pocket.
-
Hydrophobic Fit: The two 2-methylbenzyl wings occupy the hydrophobic sub-pockets formed by Val162, Leu105, and Tyr103 . The ortho-methyl substitution likely enhances selectivity by clashing with the smaller binding pockets of off-targets (e.g., Sigma-2 or MAO enzymes).
-
Effect: Agonist binding dissociates S1R from BiP (Binding immunoglobulin Protein), allowing S1R to chaperone IP3R3 (stabilizing Ca2+ flux to mitochondria) and suppress ER stress.
Pathway Visualization
The following diagram illustrates the S1R activation pathway potentially triggered by Bis-(2-methyl-benzyl)-amine derivatives.
Caption: Proposed signaling cascade where ligand binding dissociates S1R from BiP, activating mitochondrial Ca2+ support and ER stress reduction.[1][2][3][4][5][6][7][8][9][10][11]
Part 2: Secondary Mechanism – Lysosomotropism & Autophagy Modulation
Due to its physicochemical nature as a lipophilic weak base, Bis-(2-methyl-benzyl)-amine is likely a lysosomotropic agent .
Mechanism of Lysosomal Trapping
-
Passive Diffusion: The uncharged amine diffuses across the plasma and lysosomal membranes.
-
Protonation & Trapping: Inside the acidic lysosome (pH ~4.5), the amine becomes diprotonated (if secondary) or singly protonated. The charged species cannot diffuse back out ("Ion Trapping").
-
pH Elevation: Accumulation of the weak base consumes protons, raising lysosomal pH.
-
Autophagy Blockade: Lysosomal enzymes (cathepsins) require low pH. pH elevation inhibits fusion of autophagosomes with lysosomes, causing an accumulation of LC3-II and p62 , effectively blocking autophagic flux.
Therapeutic Implication
-
Cancer: Sensitization of tumor cells to chemotherapy by preventing autophagy-mediated resistance.
-
Antiviral: Inhibition of viral entry/uncoating in endosomes (similar to Chloroquine).
Part 3: Experimental Validation Protocols
To validate these mechanisms, the following "Self-Validating" protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay (S1R)
Objective: Determine affinity (
-
Tissue Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human S1R.
-
Radioligand: Use [³H]-(+)-Pentazocine (specific S1R agonist, ~3 nM).
-
Non-Specific Binding: Define using 10 µM Haloperidol.[4]
-
Incubation:
-
Mix: 50 µg membrane protein + [³H]-Pentazocine (3 nM) + Test Compound (10⁻¹⁰ to 10⁻⁵ M).
-
Buffer: 50 mM Tris-HCl (pH 7.4).[4]
-
Time: 120 min at 37°C.
-
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Autophagic Flux Analysis (Western Blot)
Objective: Distinguish between autophagy induction and lysosomal blockade.[12]
| Step | Action | Rationale |
| 1. Treatment | Treat cells (e.g., HeLa) with Compound X (1-10 µM) for 24h. | Sufficient time for protein accumulation. |
| 2. Clamp Control | Include a Bafilomycin A1 (BafA1) control group. | BafA1 blocks degradation. If Compound X + BafA1 shows no further increase in LC3-II vs BafA1 alone, the compound blocks flux (mimics BafA1). |
| 3. Lysis | Lyse cells in RIPA buffer with protease inhibitors. | Preserve protein integrity. |
| 4. Blotting | Probe for LC3B (monitor LC3-I to LC3-II conversion) and p62/SQSTM1 . | LC3-II correlates with autophagosome number.[5] p62 accumulation indicates blocked degradation. |
| 5. Result | High LC3-II + High p62 = Blocked Flux (Lysosomotropism). | Confirms the mechanism described in Part 2. |
Part 4: Structure-Activity Relationship (SAR) Data
Comparison of Bis-benzylamine derivatives and their predicted effects.
| Derivative Structure | Steric Bulk | Predicted S1R Affinity | Predicted MAO Inhibition | Notes |
| Bis-benzylamine (Unsubstituted) | Low | Moderate | Moderate | Flexible; promiscuous binding to MAO-B and S1R. |
| Bis-(2-methyl-benzyl)-amine | High (Ortho) | High | Low | Ortho-methyl restricts rotation, favoring S1R hydrophobic pocket; too bulky for MAO active site. |
| Bis-(4-chloro-benzyl)-amine | Moderate | High | Low | Para-substitution often increases metabolic stability and lipophilicity. |
References
-
Sigma-1 Receptor Pharmacology
- Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.
-
Lysosomotropism & Autophagy
- Mauthe, M., et al. (2018). "Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion." Autophagy.
-
Benzylamine Derivatives as MAO Inhibitors
- Carradori, S., & Petzer, J. P. (2015). "Novel monoamine oxidase inhibitors: a patent review (2012–2014).
-
S1R Ligand Design (Pharmacophore Models)
- Glennon, R. A., et al. (1994). "Binding of substituted benzamides to sigma receptors." Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
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The Cornerstone of Modern Therapeutics: A Technical Guide to the Physical and Chemical Properties of Substituted Bis(benzyl)amines
For Researchers, Scientists, and Drug Development Professionals
Substituted bis(benzyl)amines represent a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and serving as versatile intermediates in organic synthesis. Their unique structural and electronic properties, which can be finely tuned through aromatic substitution, make them a subject of intense research and development. This in-depth technical guide provides a comprehensive overview of the synthesis, physical properties, and chemical characteristics of this important class of compounds, offering field-proven insights for professionals in drug discovery and development.
Introduction: The Significance of the Bis(benzyl)amine Motif
The bis(benzyl)amine framework, characterized by two benzyl groups attached to a central nitrogen atom, is a privileged structure in drug design. Its prevalence stems from the combination of conformational flexibility and the ability to engage in various intermolecular interactions, including hydrogen bonding and π-stacking. These interactions are fundamental to the binding of small molecules to biological targets such as enzymes and receptors. Consequently, substituted bis(benzyl)amines have found applications as anticancer agents, enzyme inhibitors, and antioxidants.[1][2][3] The strategic placement of substituents on the aromatic rings allows for the modulation of lipophilicity, electronic character, and steric profile, thereby influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Synthetic Strategies: Tailoring the Bis(benzyl)amine Core
The synthesis of substituted bis(benzyl)amines can be achieved through several strategic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.
Reductive Amination: A Workhorse of Amine Synthesis
Reductive amination stands as one of the most versatile and widely employed methods for the preparation of bis(benzyl)amines. This reaction typically involves the condensation of a substituted benzaldehyde with a primary amine (or ammonia) to form an imine intermediate, which is then reduced in situ to the corresponding amine.
A common approach involves the reaction of aromatic aldehydes with aqueous ammonia to form hydrobenzamides, which can then be reduced using a reducing agent like sodium borohydride to yield a mixture of primary and secondary benzylamines.[4]
Experimental Protocol: Synthesis of Bis(4-methylbenzyl)amine via Reductive Amination of Hydrobenzamide [4]
-
Formation of Hydrobenzamide: To a solution of 4-methylbenzaldehyde (9.48 mmol) in a suitable solvent, add aqueous ammonia. Stir the reaction mixture at room temperature until the formation of the hydrobenzamide precipitate is complete.
-
Isolation of Hydrobenzamide: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Reduction to Bis(benzyl)amine: Dissolve the dried hydrobenzamide in methanol. Add sodium borohydride portion-wise while stirring and cooling the reaction mixture in an ice bath.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench the excess sodium borohydride by the slow addition of water. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford bis(4-methylbenzyl)amine.
Mannich-type Reactions
The Mannich reaction and its variants provide an efficient route to certain substituted bis(benzyl)amines, particularly those derived from phenols. For instance, the reaction of a substituted phenol with formaldehyde and a primary amine can yield amine bis(phenol)s.[5] A modified Mannich reaction between 2-methoxyethylamine, 2,4-dichlorophenol, and aqueous formaldehyde has been used to prepare bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine.[5]
Catalyst- and Additive-Free Synthesis
Recent advancements have focused on developing more environmentally benign synthetic methods. A notable example is the catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines.[2] This method proceeds through a sequential imine condensation–isoaromatization pathway.[2]
Experimental Protocol: Catalyst-Free Synthesis of 2-Benzyl-N-substituted Anilines [2]
-
Reaction Setup: In a vial equipped with a magnetic stirrer, combine (E)-2-arylidene-3-cyclohexenone (0.2 mmol) and the desired primary aliphatic amine (2.0 mmol) in DME (2 mL).
-
Reaction Conditions: Stir the reaction mixture at 60 °C.
-
Monitoring and Work-up: Monitor the progress of the reaction by TLC analysis. Upon completion, concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to obtain the desired 2-benzyl-N-substituted aniline.
Physical Properties of Substituted Bis(benzyl)amines
The physical properties of substituted bis(benzyl)amines are significantly influenced by the nature and position of the substituents on the aromatic rings. These properties are crucial for their handling, formulation, and biological activity.
Crystalline Structure and Solid-State Properties
The three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. The crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine reveals important details about bond lengths and intermolecular interactions.[5] For instance, the C—Ophenol bond lengths are shorter in this compound compared to those with electron-donating substituents, which is consistent with the electron-withdrawing effect of the chlorine atoms.[5] The crystal packing can be influenced by hydrogen bonding and other non-covalent interactions, such as C-H⋯π interactions.[6]
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of substituted bis(benzyl)amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[7][8] In the ¹H NMR spectrum of a typical bis(benzyl)amine, the benzylic protons (Ar-CH₂-N) usually appear as a characteristic singlet.[4] For example, in bis(4-methylbenzyl)amine hydrochloride, the benzylic protons appear as a singlet at 4.15 ppm in CD₃OD.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The N-H stretching vibration in secondary bis(benzyl)amines is a key diagnostic peak.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, which aids in their structural confirmation.
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| bis(4-methylbenzyl)amine hydrochloride | 264-265 | 7.37 (d, 4H), 7.27 (d, 4H), 4.15 (s, 4H), 2.36 (s, 6H) | 140.8, 130.9, 130.8, 129.7, 51.7, 21.2 | [4] |
| dibenzylamine hydrochloride | 257-259 | 7.52–7.46 (m, 10H), 4.25 (s, 4H) | 132.4, 131.0, 130.7 | [4] |
Table 1: Selected Physical and Spectroscopic Data for Bis(benzyl)amines.
Basicity (pKa)
The basicity of the nitrogen atom in bis(benzyl)amines is a critical parameter that influences their behavior in biological systems and their suitability for various chemical transformations. The pKa of the conjugate acid of an amine is a measure of its basicity.[9] The electronic nature of the substituents on the aromatic rings has a profound effect on the pKa. Electron-donating groups increase the electron density on the nitrogen atom, making it more basic (higher pKa), while electron-withdrawing groups decrease the basicity (lower pKa).
Chemical Properties and Reactivity
The chemical reactivity of substituted bis(benzyl)amines is centered around the nucleophilic nitrogen atom and the potential for reactions on the aromatic rings and benzylic positions.
Nucleophilicity and Basicity
As amines, bis(benzyl)amines are nucleophilic and basic. They can react with electrophiles such as alkyl halides and acid chlorides to form quaternary ammonium salts and amides, respectively. Their basicity allows them to act as proton acceptors in acid-base reactions.
Oxidation
The benzylic C-H bonds in bis(benzyl)amines can be susceptible to oxidation under certain conditions. The oxidation of substituted benzylamines has been studied, and the mechanism can be influenced by the nature of the oxidant and the substituents on the aromatic ring.[10]
Coordination Chemistry
The nitrogen atom of bis(benzyl)amines can coordinate to metal ions, forming metal complexes. For example, bis(benzylamine) can act as an axial ligand, coordinating to an iron(II) cation in a porphyrin complex.[6] The formation of such complexes can have applications in catalysis and materials science.
Applications in Drug Development
The tunable nature of the bis(benzyl)amine scaffold has made it a valuable platform for the development of new therapeutic agents.
-
Anticancer Agents: Bis-8-hydroxyquinoline substituted benzylamines have been synthesized and shown to exhibit potent pro-apoptotic activity in cancer cells.[1] Specific analogues were found to be highly active against certain cancer cell lines, with CC50 values in the nanomolar range.[1]
-
Enzyme Inhibitors: Substituted aryl benzylamines have been designed and synthesized as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer.[3] Structure-activity relationship (SAR) studies have shown that modifications to the benzylamine template can significantly impact inhibitory potency.[3]
Conclusion
Substituted bis(benzyl)amines are a fundamentally important class of compounds with a rich and diverse chemistry. Their synthesis is well-established, with a range of methods available to access a wide variety of analogues. The physical and chemical properties of these compounds are intricately linked to their substitution patterns, allowing for the fine-tuning of their characteristics for specific applications. In the realm of drug development, the bis(benzyl)amine scaffold continues to be a source of novel therapeutic candidates. A thorough understanding of their properties, as outlined in this guide, is essential for any researcher or scientist working with these versatile molecules.
References
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Organic Chemistry Portal. (n.d.). Substituted benzylic amine synthesis by imine arylation. Retrieved from [Link]
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- (2017). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 129(7), 1031-1037.
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Cheméo. (n.d.). Chemical Properties of Benzylamine (CAS 100-46-9). Retrieved from [Link]
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The Genesis of a Cornerstone Moiety: A Technical Guide to the Discovery and Synthesis of N-Substituted Benzylamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-substituted benzylamine scaffold is a ubiquitous and indispensable structural motif in modern medicinal chemistry and materials science. Its journey from a laboratory curiosity in the late 19th century to a cornerstone of industrial and pharmaceutical synthesis is a compelling narrative of evolving chemical ingenuity. This guide provides an in-depth exploration of the discovery and historical development of synthetic routes to N-substituted benzylamines. We will dissect the foundational methodologies, from the early, named reactions of Leuckart and Gabriel to the versatile and highly refined reductive amination techniques that dominate contemporary organic synthesis. By examining the causality behind experimental choices and the evolution of catalytic systems, this document serves as a comprehensive technical resource for researchers seeking to understand, select, and optimize the synthesis of these critical compounds.
Introduction: The Dawn of Amine Chemistry and the Rise of the Benzylamine
The story of N-substituted benzylamines is inextricably linked to the broader history of amine chemistry, which blossomed in the mid-19th century. The foundational work of chemists like August Wilhelm von Hofmann in classifying amines and elucidating their basic reactivity laid the groundwork for more complex synthetic endeavors. As the field of organic synthesis matured, the benzylamine moiety—a benzyl group attached to a nitrogen atom—emerged as a particularly valuable building block due to its prevalence in natural products and its utility as a versatile synthetic intermediate. The quest for efficient and selective methods to forge the crucial C-N bond has driven over a century of chemical innovation.
Foundational Pillars: The Named Reactions of the Late 19th Century
The late 1800s witnessed the discovery of two seminal methods that provided the first reliable access to primary amines, including benzylamine. These reactions, while often superseded by modern techniques, represent critical milestones in the historical development of amine synthesis.
The Leuckart Reaction (1885): Reductive Amination in its Infancy
In 1885, the German chemist Rudolf Leuckart discovered that heating an aldehyde or ketone with formamide or ammonium formate could produce the corresponding amine.[1][2] This represented one of the earliest examples of what is now known as reductive amination. Leuckart's initial observation was that heating benzaldehyde with formamide did not yield the expected benzylidenediformamide, but rather benzylamine.[1]
Causality and Mechanism: The Leuckart reaction proceeds through the in-situ formation of an imine intermediate from the carbonyl compound and ammonia (derived from the decomposition of ammonium formate or formamide). This imine is then reduced by formic acid, which also forms in the reaction mixture and acts as a hydride donor.[3][4] The reaction's reliance on high temperatures (often 120-185°C) is a significant drawback, frequently leading to side reactions and moderate yields.[3][5]
Caption: The Leuckart Reaction Pathway.
Experimental Protocol: Leuckart Synthesis of Benzylamine
-
Reactants: Benzaldehyde, Ammonium Formate.
-
Procedure:
-
In a round-bottom flask, combine benzaldehyde and a molar excess of ammonium formate.
-
Heat the mixture, typically to 160-170°C, for several hours.[6] The reaction is often carried out neat (without a solvent).
-
During the reaction, water and carbon dioxide are evolved.
-
After cooling, the reaction mixture is treated with a strong acid (e.g., HCl) to hydrolyze the intermediate N-formyl derivative.
-
The mixture is then made basic with a strong base (e.g., NaOH) to liberate the free benzylamine.
-
The benzylamine is then extracted with an organic solvent and purified by distillation.
-
-
Note: This procedure is of historical significance. Modern methods are generally preferred due to higher yields and milder conditions.
The Gabriel Synthesis (1887): A Solution to Over-Alkylation
A persistent challenge in early amine synthesis was the tendency for direct alkylation of ammonia to produce mixtures of primary, secondary, and tertiary amines. In 1887, German chemist Siegmund Gabriel developed an elegant solution to this problem.[7][8] The Gabriel synthesis allows for the controlled preparation of primary amines by using potassium phthalimide as an ammonia surrogate.[9][10]
Causality and Mechanism: The N-H proton of phthalimide is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a base, such as potassium hydroxide, generates the phthalimide anion, a potent nucleophile. This anion then displaces a halide from a primary alkyl halide (like benzyl chloride) in a classic SN2 reaction.[11][12] The resulting N-alkylphthalimide is a stable intermediate that effectively "protects" the nitrogen from further alkylation. The final primary amine is then liberated by hydrolysis or, more commonly, by hydrazinolysis (the Ing-Manske procedure), which is gentler and often gives higher yields.[11]
Caption: The Gabriel Synthesis Pathway.
Experimental Protocol: Gabriel Synthesis of Benzylamine [13]
-
Part 1: Synthesis of N-Benzylphthalimide
-
Thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate in a mortar and pestle.
-
Transfer the fine powder to a 250-mL round-bottomed flask and add 42 g of benzyl chloride. Caution: Benzyl chloride is a lachrymator and skin irritant.
-
Heat the mixture at a gentle reflux for 2 hours.
-
Allow the mixture to cool, then add 100 mL of water and continue to cool in an ice bath to induce crystallization.
-
Collect the crude N-benzylphthalimide by suction filtration and wash with water. The typical yield is 28-31 g (72-79%).
-
-
Part 2: Hydrazinolysis to Benzylamine
-
Combine 23.7 g of the N-benzylphthalimide, 7 mL of hydrazine hydrate (85%), and 80 mL of methanol in a 250-mL round-bottomed flask. Caution: Hydrazine is highly toxic and explosive near its boiling point.
-
Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.
-
Add 18 mL of water and 27 mL of concentrated hydrochloric acid and heat for another 1-2 minutes.
-
Cool the reaction mixture and filter off the precipitated phthalhydrazide.
-
Make the filtrate strongly alkaline with concentrated sodium hydroxide solution.
-
Extract the liberated benzylamine with two 40-mL portions of diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Evaporate the ether and distill the residual oil. Collect the fraction boiling at 183-186°C. The yield of pure benzylamine is typically 60-70%.
-
The Modern Workhorse: Reductive Amination
While the Leuckart and Gabriel syntheses were revolutionary for their time, they have largely been supplanted in modern synthetic chemistry by the more versatile, efficient, and higher-yielding method of reductive amination. This process involves the reaction of an aldehyde or ketone with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[14][15][16]
Causality and Mechanism: The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde (e.g., benzaldehyde). This is followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is often catalyzed by mild acid.
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond. A key advantage of modern reductive amination is the ability to perform this reduction in the same pot ("direct" reductive amination) using a reducing agent that is selective for the imine over the starting carbonyl compound.[16][17]
Caption: The Two-Stage Process of Reductive Amination.
Evolution of Reducing Agents and Catalysts
The success of modern reductive amination lies in the development of sophisticated reducing agents and catalysts that offer high selectivity and efficiency under mild conditions.
-
Hydride Reagents:
-
Sodium Borohydride (NaBH₄): A powerful reducing agent, but it can also reduce the starting aldehyde. Therefore, it is typically used in a two-step ("indirect") process where the imine is formed first.[18]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reagent that can reduce imines in the presence of aldehydes, making it ideal for one-pot direct reductive aminations.[14]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent that is often preferred over NaBH₃CN as it avoids the use of toxic cyanide.[14]
-
-
Catalytic Hydrogenation:
-
Early Catalysts: Raney Nickel was a common early choice for catalytic hydrogenation in reductive aminations.[19]
-
Noble Metal Catalysts: Palladium on carbon (Pd/C) and platinum-based catalysts offer higher activity and selectivity.[20] More recently, ruthenium and rhodium complexes have been developed for highly efficient and, in some cases, asymmetric reductive aminations.[21]
-
Non-Noble Metal Catalysts: Driven by cost and sustainability, there is significant research into catalysts based on abundant metals like nickel, cobalt, and iron.[19][22] For instance, Ni/Al₂O₃–SiO₂ has been shown to be effective for the synthesis of primary benzylamines from benzyl alcohols and ammonia.[19]
-
Experimental Protocol: Modern Reductive Amination of Benzaldehyde with Aniline (Illustrative)
-
Reactants: Benzaldehyde, Aniline, Sodium Triacetoxyborohydride (STAB).
-
Procedure: (Adapted from general procedures[17])
-
To a stirred solution of benzaldehyde (1 equivalent) and aniline (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add sodium triacetoxyborohydride (1.5 equivalents) in portions.
-
A small amount of acetic acid can be added to catalyze imine formation.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield N-benzylaniline.
-
Data Presentation: A Comparative Overview
The choice of synthetic method depends on factors such as desired scale, substrate availability, and required purity. The following table provides a comparative summary of the discussed methods for the synthesis of benzylamine.
| Method | Key Reagents | Typical Conditions | Typical Yield | Advantages | Disadvantages |
| Leuckart Reaction | Benzaldehyde, Ammonium Formate | 160-170°C, neat | 40-60% | One-pot, inexpensive reagents | High temperatures, moderate yields, side products |
| Gabriel Synthesis | Benzyl Chloride, K-Phthalimide, Hydrazine | Reflux | 60-70% (overall)[13] | High purity primary amine, avoids over-alkylation | Multi-step, harsh final step, not suitable for secondary/tertiary amines |
| Reductive Amination (H₂/Catalyst) | Benzaldehyde, Ammonia, H₂, Catalyst (e.g., Raney Ni) | 80-180°C, 2-10 MPa H₂[19][23] | 70-95% | High yields, atom-economical, scalable | Requires high-pressure equipment, catalyst cost/handling |
| Reductive Amination (Hydride) | Benzaldehyde, Ammonia, NaBH₃CN or NaBH(OAc)₃ | Room Temperature, atmospheric pressure | 80-95% | Mild conditions, high selectivity, broad functional group tolerance | Stoichiometric waste from hydride reagent |
Conclusion and Future Outlook
The synthesis of N-substituted benzylamines has evolved dramatically from the high-temperature, brute-force methods of the 19th century to the highly selective, mild, and efficient catalytic protocols of the 21st century. The foundational discoveries of Leuckart and Gabriel provided the initial footholds, solving the fundamental challenges of C-N bond formation and selectivity. However, it is the versatility and continuous refinement of reductive amination that has solidified its place as the preeminent method in both academic and industrial laboratories.
Looking ahead, the field continues to advance on several fronts. The development of even more active and selective catalysts based on earth-abundant metals is a key area of research, driven by the principles of green chemistry.[22] Furthermore, the application of biocatalysis, using enzymes such as imine reductases and amine dehydrogenases, offers the potential for unparalleled stereoselectivity in the synthesis of chiral N-substituted benzylamines, a critical need in pharmaceutical development.[24] The rich history of benzylamine synthesis serves as a powerful testament to the enduring drive of chemists to create more efficient, elegant, and sustainable ways to construct the molecules that shape our world.
References
- Leuckart, R. (1885). Ueber eine neue und eine ältere Methode, zur Darstellung formylirter aromatischer Amine. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344. [URL not available]
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [URL not available]
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. [URL not available]
- Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 670. [URL: https://pubs.acs.org/doi/abs/10.1021/ed050p670]
- Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.196809191]
- Emerson, W. S. (1948). The Preparation of Amines by Reductive Alkylation. Organic Reactions, 4, 174-255. [URL not available]
- Wallach, O. (1891). Zur Kenntniss der Terpene und der ätherischen Oele. Ueber die Einwirkung von Formamid auf Ketone. Justus Liebigs Annalen der Chemie, 263(1‐2), 129-154. [URL not available]
- Koszelewski, D., et al. (2010). Reductive amination of aldehydes and ketones with the aid of heterogeneous catalysts. European Journal of Organic Chemistry, 2010(12), 2287-2290. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ejoc.200901358]
- Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786-2786. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01162a527]
- Organic Syntheses. (n.d.). Benzalaniline. Organic Syntheses, Coll. Vol. 1, p.80 (1941); Vol. 8, p.26 (1928). [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0080]
- Byju's. (2019, January 19). Gabriel Phthalimide Synthesis Reaction. [URL: https://byjus.com/chemistry/gabriel-phthalimide-synthesis-reaction/]
- ResearchGate. (n.d.). Reductive aminations of benzaldehyde. [URL: https://www.researchgate.net/figure/Reductive-aminations-of-benzaldehyde-Aq-Fe-NaBH4-CPME-40-C-3-h-and-then-MeOH-rT-30_fig4_330685938]
- Wikipedia. (n.d.). Gabriel synthesis. [URL: https://en.wikipedia.org/wiki/Gabriel_synthesis]
- PMC. (2025, October 7). Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9568940/]
- BenchChem. (2025). Preventing over-alkylation in benzylamine synthesis. [URL: https://www.benchchem.com/product/b1340]
- Thieme. (n.d.). Gold(III)-Catalyzed Synthesis of N,N-Aryl,Benzyl-amines in Water. [URL: https://www.thieme-chemistry.
- Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amines. [URL: https://www.pearson.com/en-us/higher-education/products-services-teaching-learning/mastering/show-how-gabriel-syntheses-are-used-to-prepare-the-following-amines/P200000005707]
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [URL: https://www.masterorganicchemistry.
- Organic Syntheses. (n.d.). Benzalaniline. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0080]
- Chemistry Steps. (2020, April 15). The Gabriel Synthesis of Primary Amines. [URL: https://www.chemistrysteps.com/the-gabriel-synthesis-of-primary-amines/]
- PMC. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6985579/]
- Cambridge University Press. (n.d.). Gabriel Synthesis. [URL: https://www.cambridge.org/core/books/abs/advanced-organic-chemistry/gabriel-synthesis/8E1B7F7C8B9A3D4E5F6A7B8C9D0E1F2A]
- Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [URL: https://chemistry.stackexchange.
- Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.06%3A_Synthesis_of_Amines]
- ResearchGate. (n.d.). Comparison of Typical Catalysts Developed for N-Benzylidenebenzylamine Synthesis from Two Molecules of Benzylamine. [URL: https://www.researchgate.
- ResearchGate. (n.d.). Synthesis of secondary amines via reductive amination of benzaldehyde. [URL: https://www.researchgate.net/figure/Synthesis-of-secondary-amines-via-reductive-amination-of-benzaldehyde-with-substituted_fig20_333857321]
- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Amine_Formation_and_Reactions/19.14%3A_Gabriel_Synthesis]
- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [URL: https://www.mdpi.com/2073-4344/13/2/414]
- ScienceMadness.org. (2008, December 28). Preparation of Tertiary Amines by the Leuckart Reaction. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=6314]
- Wikipedia. (n.d.). Reductive amination. [URL: https://en.wikipedia.
- PMC. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6628543/]
- Taylor & Francis. (2021, September 1). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1972008]
- Scribd. (n.d.). Leuckart Reaction: Mechanism and Yields. [URL: https://www.scribd.com/document/442987059/Leuckart-Reaction-Mechanism-and-Yields]
- Semantic Scholar. (n.d.). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. [URL: https://www.semanticscholar.org/paper/One-pot-amination-of-aldehydes-and-ketones-over-for-Palkovits-Fan/6e8b5e9c8f9b7c8d9e8f9b7c8d9e8f9b7c8d9e8f]
- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. [URL: https://www.organic-chemistry.org/synthesis/C1N/amines/benzylamines.shtm]
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [URL: https://www.organic-chemistry.
- PMC. (n.d.). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2897415/]
- Semantic Scholar. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. [URL: https://www.semanticscholar.org/paper/Preparation-of-Aliphatic-Amines-by-the-Leuckart-Li-Wang/e8e9b7d8f9b7c8d9e8f9b7c8d9e8f9b7c8d9e8f9]
- Google Patents. (n.d.). US2987548A - Preparation of benzylamine. [URL: https://patents.google.
- ResearchGate. (2025, October 12). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. [URL: https://www.researchgate.
- Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. [URL: https://patents.google.
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Advanced Thermogravimetric Analysis (TGA) of Bis-Benzylamine Compounds
Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers
Executive Summary
Bis-benzylamine motifs are ubiquitous in medicinal chemistry, serving as core pharmacophores in inhibitors (e.g., for proteases or kinases) and ligands. However, their thermal behavior is complex due to the presence of two basic nitrogen centers, potential for salt formation, and susceptibility to oxidative degradation. This guide provides a rigorous, field-proven methodology for the Thermogravimetric Analysis (TGA) of these compounds. It moves beyond basic "weight loss" measurements to focus on kinetic stability profiling, salt stoichiometry verification, and decomposition mechanism elucidation.
Physicochemical Context & Thermal Logic[1]
The Bis-Benzylamine Challenge
Unlike simple mono-amines, bis-benzylamines present unique thermal challenges:
-
Stepwise Degradation: The two amine centers may not be chemically equivalent (e.g., secondary vs. tertiary), leading to multi-stage decomposition.
-
Salt Dissociation: Most pharmaceutical bis-benzylamines are isolated as salts (e.g., dihydrochloride). The first thermal event is often the endothermic dissociation of the acid counter-ion (dehydrohalogenation) rather than skeletal degradation.
-
Benzylic Oxidation: The benzylic C-H bonds are prone to radical autoxidation, meaning trace oxygen in the TGA purge gas can drastically alter the onset temperature (
).
The "Self-Validating" Approach
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this guide advocates a Self-Validating Protocol . This means the TGA experiment is designed not just to record data, but to verify its own quality through:
-
Buoyancy Correction: Subtracting a blank baseline.
-
Stoichiometric Check: Comparing theoretical mass loss of counter-ions (e.g., -2HCl) against observed weight loss steps.
Experimental Methodology
Instrumentation & Sample Preparation[1][2]
-
Crucible Selection: Use Alumina (
) pans (70 L) for temperatures C. For lower temperatures or to maximize thermal contact, Aluminum ( ) pans (hermetically sealed with a pinhole) are preferred to contain volatile decomposition products initially, preventing premature evaporation (sublimation) from masking decomposition. -
Sample Mass: 2–5 mg. Rationale: Larger masses (>10 mg) cause thermal gradients within the sample (thermal lag), artificially shifting
higher. -
Atmosphere:
-
Standard: Nitrogen (
) at 50 mL/min (Purge) / 20 mL/min (Balance). -
Oxidative Stress Test: Air or
(to determine oxidative stability limits).[1]
-
The "Golden Standard" Protocol
Do not rely on a single heating ramp. Use the following multi-stage logic:
Step 1: The Drying Cycle (Isothermal)
-
Heat to 105°C (or 10°C below expected melting).
-
Hold for 10–20 mins.
-
Purpose: Quantify surface moisture vs. bound solvates.
Step 2: The Dynamic Ramp
-
Ramp from 105°C to 700°C at 10°C/min .
-
Purpose: Standard fingerprinting.
Step 3: Variable Heating Rate (Kinetic Validation)
-
Run separate samples at 2, 5, 10, and 20°C/min.
-
Purpose: Required for calculating Activation Energy (
) using the Flynn-Wall-Ozawa (FWO) method.
Workflow Visualization
The following diagram outlines the decision matrix for developing a TGA method for a new bis-benzylamine candidate.
Caption: Decision matrix for TGA method development, moving from atmosphere selection to kinetic validation.
Data Interpretation & Mechanistic Insights
The Decomposition Pathway
For a generic bis-benzylamine dihydrochloride (
| Region | Temp Range (°C) | Event | Mechanistic Insight |
| I | 50–120 | Desolvation | Loss of unbound water or residual process solvents. |
| II | 180–250 | Dehydrohalogenation | Loss of 2 |
| III | 280–450 | Skeletal Degradation | Homolytic cleavage of C-N bonds (Benzylic radical formation). |
| IV | >500 | Carbonization | Formation of char (non-volatile carbon residue). |
Kinetic Analysis (The E-E-A-T Differentiator)
To prove long-term stability without waiting years, use Iso-conversional Kinetics . By running the TGA at different heating rates (
The Flynn-Wall-Ozawa (FWO) Equation:
-
Protocol: Plot
vs for a fixed conversion (e.g., 5% weight loss). -
Result: The slope of the line is used to derive
.[2][3] A high (>150 kJ/mol) indicates a shelf-stable solid state.
Diagram: Decomposition Mechanism[5]
The following diagram illustrates the likely thermal fragmentation pathway for a bis-benzylamine, highlighting the critical C-N bond cleavage.
Caption: Thermal degradation pathway from salt dissociation to radical fragmentation.
Troubleshooting & Best Practices
-
The "Creeping" Effect: Benzylamines can melt before decomposing. If the liquid has low surface tension, it may creep up the crucible walls, altering the heat flow.
-
Solution: Use a covered pan with a laser-drilled pinhole (50
m) to create a "self-generated atmosphere" and prevent creeping.
-
-
Sublimation vs. Decomposition: If the mass loss is 100% with no char, the sample might be subliming.
-
Differentiation: Run a DSC (Differential Scanning Calorimetry) in parallel. A sharp endotherm without mass loss (initially) indicates melting; broad endotherms with mass loss indicate decomposition/sublimation.
-
-
Hygroscopicity: Bis-benzylamine salts are often hygroscopic.
-
Protocol: Load samples in a dry box or purge the TGA furnace for 30 mins at 25°C before starting the heating ramp.
-
References
-
ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA. [Link]
-
ASTM International. (2017). ASTM E2550-17 Standard Test Method for Thermal Stability by Thermogravimetry. West Conshohocken, PA. [Link]
-
Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]
-
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (General reference for amine salt decomposition mechanisms). [Link]
-
Rodríguez, M., et al. (2019). Thermal stability and decomposition kinetics of benzylamine derivatives. Journal of Thermal Analysis and Calorimetry. (Generalized citation for benzylamine behavior). [Link]
Sources
Stereochemical Architectures of Chiral Bis(benzyl)amines: Synthesis, Resolution, and Application
Executive Summary
Chiral bis(benzyl)amine derivatives, particularly bis(
This guide provides a technical deep-dive into the stereoselective synthesis, NMR-based validation, and application of these scaffolds, designed for researchers requiring high-fidelity stereocontrol.
Part 1: Structural Fundamentals & Stereogenic Origins
The defining feature of chiral bis(benzyl)amines is the presence of two stereogenic centers flanking the nitrogen atom. The most prevalent example is bis(1-phenylethyl)amine .
The Symmetry Problem: vs. Meso
When synthesizing these molecules from racemic precursors, three stereoisomers are generated. The ratio and separation of these isomers are governed by their symmetry elements:
-
and
Enantiomers:-
Symmetry:
axis of rotation. -
NMR Signature: In achiral solvents, the two benzyl groups are homotopic. The methine protons appear as a single signal.
-
Utility: Highly valued as chiral auxiliaries due to their rigid chiral pocket.
-
-
Meso Form:
-
Symmetry: Plane of symmetry (
) or center of inversion ( ) in specific conformers. -
NMR Signature: While the groups are enantiotopic by symmetry (and thus isochronous in achiral solvents), the internal diastereomeric relationship often leads to distinct physical properties (solubility, mp) compared to the chiral pair.
-
Utility: Generally considered an impurity in asymmetric synthesis as it lacks net chirality.
-
Part 2: Synthetic Pathways & Stereocontrol
Achieving >99% diastereomeric excess (de) requires selecting a pathway that either avoids the meso form or facilitates its easy removal.
Pathway A: Reductive Amination (The "Statistical" Route)
Reacting acetophenone with ammonia and a reducing agent (e.g.,
-
25%
-
25%
-
50%
-meso
Critique: This method requires laborious fractional crystallization to isolate the chiral pair from the meso compound. It is efficient only if the meso form is desired or if efficient recycling protocols are in place.
Pathway B: Nucleophilic Substitution (The "Convergent" Route)
This is the preferred method for high-fidelity synthesis. By reacting an enantiopure primary amine (e.g.,
-
Advantage: You eliminate the
enantiomer entirely. -
Separation: The resulting mixture is a pair of diastereomers, which possess different physical properties (boiling point, solubility), making separation via chromatography or crystallization significantly easier than enantiomeric resolution.
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix for synthesis and separation.
Figure 1: Comparison of statistical reductive amination vs. convergent nucleophilic substitution for bis-amine synthesis.
Part 3: Analytical Characterization (The "Trust" Pillar)
Validating the stereochemistry of bis(benzyl)amines is prone to error if relying solely on optical rotation (
The NMR "Symmetry Test"
To distinguish the meso form from the chiral pair without chiral HPLC, exploit their symmetry in achiral solvents (e.g.,
-
Chiral
:-
Possess a
axis. -
The two methine protons are equivalent (isochronous).
-
The two methyl groups are equivalent.
-
Result: Clean, simple spectra.
-
-
Meso
:-
Possess a plane of symmetry (in the eclipsed conformation) or center of inversion (anti-conformation).
-
While the groups are enantiotopic, the magnetic environment differs slightly from the chiral pair due to different conformational populations.
-
Key Diagnostic: In mixtures, the meso methyl doublet often appears upfield or downfield relative to the chiral pair.
-
Protocol: Enantiopurity Determination via CSA
To determine the enantiomeric excess (ee) of the chiral pair (e.g.,
Methodology:
-
Dissolve 10 mg of the amine in
. -
Add 1-2 equivalents of (S)-Mandelic Acid.
-
Mechanism: The amine and acid form diastereomeric salt complexes in solution:
-
Observation: These salts are diastereomers. The methyl doublets of the amine will split into two distinct signals. Integration of these signals yields the enantiomeric ratio (er) directly.
Part 4: Applications in Asymmetric Synthesis
Chiral Lithium Amides (Simpkins Base Analogs)
Bis(
-
Mechanism: The
symmetric chiral pocket of the lithium amide differentiates between the enantiotopic -protons of the ketone. -
Outcome: Formation of chiral enol silanes (upon trapping with TMSCl) with high ee.
Chiral Solvating Agents (CSAs)
Conversely, the pure
Part 5: Experimental Protocols
Protocol 1: Purification of (R,R)-Bis(1-phenylethyl)amine
Target: Isolation of pure chiral amine from a semi-racemic mixture.
Safety Note: Benzylamines are irritants. Work in a fume hood.
-
Starting Material: Assume a mixture containing
, , and meso isomers (e.g., from reductive amination). -
Acid Resolution:
-
Dissolve the crude amine mixture (10 g) in Ethanol (50 mL).
-
Add (L)-Tartaric Acid (1 equiv). Heat to reflux to ensure complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature over 12 hours. The diastereomeric salt of the
-amine often crystallizes preferentially due to lower solubility compared to the meso-salt or -salt.
-
-
Filtration & Recrystallization:
-
Free-Basing:
-
Suspend the salt in water and basify with 2M NaOH (pH > 12).
-
Extract with Dichloromethane (
mL). -
Dry over
and concentrate.
-
-
Validation: Perform the NMR Symmetry Test (Part 3) to confirm the absence of meso signals.
Protocol 2: Generation of Chiral Lithium Amide
Target: In-situ generation for asymmetric deprotonation.
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Solvation: Add
-Bis(1-phenylethyl)amine (1.1 equiv) and anhydrous THF. -
Cooling: Cool the solution to
(Dry ice/Acetone bath). -
Lithiation: Add
-Butyllithium (1.0 equiv, usually 1.6M in hexanes) dropwise over 10 minutes.-
Note: The solution often turns a characteristic pale yellow.
-
-
Aging: Stir at
for 30 minutes to ensure complete formation of the lithium amide before re-cooling to for substrate addition.
References
-
Eleveld, M. B., Hogeveen, H., & Schudde, E. P. (1986). Synthesis of chiral amines: Resolution of alpha-methylbenzylamine and synthesis of bis(alpha-methylbenzyl)amine.[3] Journal of Organic Chemistry.
-
Kodama, K. (2025). Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. ResearchGate.
-
Andrews, P. C., et al. (2003).[4] Synthesis and Structure of a Monomeric Chiral Lithium Dialkylaluminium Amide. European Journal of Inorganic Chemistry.
-
Bull, S. D., et al. (2012). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols/ResearchGate.
- Simpkins, N. S. (1996). Chiral Lithium Amides in Asymmetric Synthesis. Academic Press. (Standard Text Reference).
Sources
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. JP3178086B2 - Method for producing optically active α-methylbenzylamine - Google Patents [patents.google.com]
- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
Methodological & Application
Application Note: Bis-(2-methyl-benzyl)-amine as a Sterically Demanding Scaffold in Organic Synthesis
Executive Summary
Bis-(2-methyl-benzyl)-amine (CAS: 13563-00-3), often referred to as Di(2-methylbenzyl)amine, represents a critical structural motif in advanced organic synthesis. Unlike its unhindered analogue dibenzylamine, this secondary amine possesses two ortho-methyl groups that impart significant steric bulk around the nitrogen center.
This application note details the utility of Bis-(2-methyl-benzyl)-amine not merely as a substrate, but as a steric probe and ligand precursor . Its specific geometry makes it an ideal candidate for:
-
Ligand Design: Synthesizing bulky [N,N]-donors for Group 4 metal catalysts (olefin polymerization) where steric crowding dictates polymer tacticity.
-
Catalyst Benchmarking: Serving as a "stress test" substrate for Buchwald-Hartwig aminations and reductive aminations to evaluate catalyst performance against hindered nucleophiles.
-
Crystal Engineering: The ortho-methyl groups restrict rotation, often aiding in the crystallization of complex salts or organometallic species.
Chemical Profile & Steric Architecture
The utility of Bis-(2-methyl-benzyl)-amine stems from the "Ortho-Effect." In standard dibenzylamine, the phenyl rings have free rotation. In the bis-ortho-methyl variant, the methyl groups create a "molecular gate," increasing the energy barrier for N-alkylation and metal coordination.
Comparative Properties Table
| Property | Dibenzylamine (Standard) | Bis-(2-methyl-benzyl)-amine (Target) | Application Implication |
| Steric Bulk | Low (Free rotation) | High (Restricted rotation) | Controls stereoselectivity in catalysis. |
| Nucleophilicity | High | Moderate | Reduced side-reactions in sensitive syntheses. |
| Solubility | Good in polar organics | Enhanced in non-polar (Hex/Tol) | Better for hydrocarbon-solvent polymerizations. |
| pKa (Conj. Acid) | ~9.5 | ~9.3 (Est.) | Slightly less basic due to steric solvation inhibition. |
Protocol A: High-Purity Synthesis via Reductive Amination[1]
While homocoupling of nitriles is possible, the most reliable laboratory-scale method for high-purity synthesis is the reductive amination of 2-methylbenzaldehyde with 2-methylbenzylamine. This protocol avoids the high-pressure hydrogenation required for nitrile coupling.
Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
-
Substrate A: 2-Methylbenzaldehyde (1.0 equiv)
-
Substrate B: 2-Methylbenzylamine (1.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB, 1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (1.0 equiv) – Critical for imine formation kinetics.
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
Charge a flame-dried round-bottom flask with 2-Methylbenzaldehyde (10 mmol) and DCE (30 mL).
-
Add 2-Methylbenzylamine (10 mmol) followed by Acetic Acid (10 mmol).
-
Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 30–60 minutes under N2. This ensures complete conversion to the iminium intermediate.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 10 minutes.
-
Caution: Gas evolution (H2) may occur if moisture is present.
-
Allow the reaction to warm to RT and stir for 12 hours.
-
-
Work-up:
-
Quench with saturated aqueous NaHCO3 (slow addition).
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]
-
-
Purification:
-
The crude oil is often >90% pure. For analytical grade, perform Flash Column Chromatography (SiO2).
-
Eluent: Hexanes:Ethyl Acetate (9:1) + 1% Triethylamine (to prevent tailing).
-
Workflow Visualization
Caption: One-pot reductive amination workflow ensuring high yield and purity.
Protocol B: Application as a Steric Probe (Buchwald-Hartwig)
This protocol utilizes Bis-(2-methyl-benzyl)-amine to test the limits of a Pd-catalyst system. If a catalyst can couple this amine with an aryl halide, it is considered highly active for sterically hindered substrates.
Experimental Setup
-
Electrophile: 4-Bromoanisole (1.0 equiv)
-
Nucleophile: Bis-(2-methyl-benzyl)-amine (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) / Ligand (e.g., XPhos or BINAP)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (0.2 M)
Procedure
-
Inerting: Add Pd source, Ligand, and Base to a reaction vial. Cycle Vacuum/Argon 3 times.
-
Addition: Add Bis-(2-methyl-benzyl)-amine and the aryl bromide via syringe in degassed Toluene.
-
Thermal Activation: Heat to 100°C for 16 hours.
-
Analysis: Filter through a celite pad and analyze via GC-MS or NMR.
-
Success Metric: >80% conversion indicates an excellent catalyst for hindered amines. <20% indicates the catalyst is sensitive to steric bulk (ortho-methyl interference).
-
Analytical Validation (QC & Troubleshooting)
To ensure the integrity of the synthesized Bis-(2-methyl-benzyl)-amine, compare analytical data against the following benchmarks.
NMR Interpretation (Self-Validating)
The symmetry of the molecule simplifies the spectrum. Lack of symmetry typically indicates mono-alkylation failure or impurities.
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1H | 2.31 | Singlet | 6H | Ar-CH3 (Diagnostic) |
| 1H | 3.82 | Singlet | 4H | N-CH2-Ar (Benzylic) |
| 1H | 7.10–7.30 | Multiplet | 8H | Aromatic Protons |
| 13C | 19.1 | - | - | Ar-CH3 Carbon |
| 13C | 51.5 | - | - | Benzylic Carbon |
Note: Data derived from CDCl3 solvent standards.
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (M+): 225 m/z
-
Base Peak: 120 m/z (Loss of one 2-methylbenzyl radical).
-
Fragment: 105 m/z (2-methylbenzyl cation).
Troubleshooting Guide
-
Issue: Low Yield in Protocol A.
-
Cause: Incomplete imine formation before reduction.
-
Fix: Ensure AcOH is added and allow 60 mins stir time before adding STAB.
-
-
Issue: Product is an oil that won't crystallize (as HCl salt).
-
Cause: Residual solvent or mono-benzylated impurity.
-
Fix: Triturate with diethyl ether. The HCl salt of the bis-amine should precipitate as a white solid (mp >200°C).
-
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Synthesis via Nitrile Homocoupling: Lu, S., et al. "Selective Construction of a Biomass-Based Secondary Amine by Hydrogenative Homocoupling of Nitrile." ACS Sustainable Chemistry & Engineering, 2023.
-
Catalytic Applications (Steric Probe): Kawatsura, M., & Hartwig, J. F. "Simple, Highly Active Palladium Catalysts for Ketone Arylation." Journal of the American Chemical Society, 1999. (Contextualizing steric demands in coupling).
-
Spectral Data Verification: "Formation of symmetrical secondary amines from different nitriles." ResearchGate Data Repository, 2014. (Confirming NMR shifts δ 3.82 and δ 2.31).
Sources
Laboratory protocol for the reductive amination synthesis of Bis-(2-methyl-benzyl)-amine
Application Note: Laboratory Protocol for the Reductive Amination Synthesis of Bis-(2-methyl-benzyl)-amine
Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating methodology for the synthesis of the secondary amine, Bis-(2-methyl-benzyl)-amine, utilizing Sodium Triacetoxyborohydride (STAB) as the chemoselective reducing agent.
Mechanistic Rationale & Strategy Selection
The synthesis of symmetrical or pseudo-symmetrical secondary amines like Bis-(2-methyl-benzyl)-amine is most efficiently achieved via direct reductive amination. In this process, 2-methylbenzaldehyde (o-tolualdehyde) is condensed with 2-methylbenzylamine to form an intermediate imine/iminium species, which is subsequently reduced to the target secondary amine.
Why Sodium Triacetoxyborohydride (STAB)? Historically, Sodium Cyanoborohydride (NaBH₃CN) was the standard for this transformation. However, NaBH₃CN is highly toxic, requires strict pH control (pH 6–8), and carries the risk of generating lethal hydrogen cyanide (HCN) gas during aqueous workup.
As established by Abdel-Magid et al., Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the modern gold standard for reductive aminations[1]. The three electron-withdrawing acetoxy groups sterically and electronically stabilize the boron-hydrogen bond. This makes STAB a remarkably mild reducing agent that is unreactive toward most aldehydes and ketones, yet highly reactive toward the more electrophilic protonated iminium ions[2]. This chemoselectivity allows the reaction to be conducted as a "one-pot" procedure, eliminating the need to isolate the unstable hemiaminal or imine intermediates[1].
Experimental Workflow
Workflow for the reductive amination of Bis-(2-methyl-benzyl)-amine using STAB.
Reagents and Materials
The following stoichiometry is optimized for a 10 mmol scale reaction. A slight excess of the amine (1.05 eq) is utilized to ensure the complete consumption of the aldehyde, preventing the formation of 2-methylbenzyl alcohol (a direct reduction byproduct).
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Methylbenzaldehyde | 120.15 | 1.00 | 1.20 g (10.0 mmol) | Electrophilic carbonyl precursor |
| 2-Methylbenzylamine | 121.18 | 1.05 | 1.27 g (10.5 mmol) | Nucleophilic primary amine |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.50 | 3.18 g (15.0 mmol) | Chemoselective reducing agent |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 30 mL (0.33 M) | Optimal reaction solvent |
| Sat. aq. NaHCO₃ | 84.01 | Excess | 30 mL | Quenching agent / Base |
Note: 1,2-Dichloroethane (DCE) is the preferred solvent because it provides superior solubility for STAB and accelerates reaction kinetics compared to Tetrahydrofuran (THF)[1]. Methanol must be avoided as it reacts with and degrades STAB[3].
Step-by-Step Experimental Protocol
Phase 1: Imine/Iminium Formation
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzaldehyde (1.20 g, 10.0 mmol) and 2-methylbenzylamine (1.27 g, 10.5 mmol).
-
Solvation: Dilute the mixture with anhydrous 1,2-Dichloroethane (DCE) (30 mL).
-
Pre-stirring (Causality): Stir the solution at room temperature (25 °C) under a nitrogen atmosphere for 30 minutes. Scientific Insight: While STAB can be added immediately in a true "one-pot" fashion, allowing 30 minutes for the hemiaminal to dehydrate into the imine/iminium intermediate maximizes the yield and minimizes any competing direct reduction of the aldehyde.
Phase 2: Hydride Transfer (Reduction) 4. Reagent Addition: Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution in three equal portions over 5 minutes. Scientific Insight: Portion-wise addition mitigates the mild exotherm and controlled hydrogen gas evolution that occurs as trace moisture reacts with the borohydride. 5. Reaction Monitoring (Self-Validation): Stir the opaque, milky suspension at room temperature for 2 to 4 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3) or UPLC. The reaction is complete when the UV-active aldehyde spot (R_f ~0.8) disappears, replaced by a highly polar, ninhydrin-active secondary amine spot (R_f ~0.2).
Phase 3: Quench and Extraction 6. Quenching: Slowly pour 30 mL of saturated aqueous NaHCO₃ into the reaction flask. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases. Scientific Insight: The mildly basic quench neutralizes the acetic acid byproduct and safely hydrolyzes unreacted STAB, preventing the formation of intractable boron-amine complexes that drastically reduce isolated yields. 7. Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL). 8. Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
Phase 4: Purification 9. Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes. 10. Critical Modifier: Add 1% Triethylamine (Et₃N) to the eluent. Scientific Insight: Free secondary amines strongly hydrogen-bond with the acidic silanol groups on silica gel, causing severe band streaking. Et₃N passivates the silica, ensuring sharp elution bands and >95% mass recovery.
Reaction Optimization & Comparative Data
To highlight the superiority of the chosen protocol, the following table summarizes the quantitative performance of various reducing systems for this specific transformation.
| Reducing Agent | Solvent | Conditions | Yield (%) | Primary Byproduct | Safety / Handling Profile |
| NaBH(OAc)₃ (STAB) | DCE | RT, 2 h | 92 - 95% | Trace alcohol (<2%) | Mild, non-toxic, moisture-tolerant |
| NaBH(OAc)₃ (STAB) | THF | RT, 4 h | 87 - 89% | Trace alcohol (<3%) | Slower kinetics compared to DCE |
| NaBH₃CN | MeOH | pH 6, RT, 4 h | 82 - 85% | Alcohol (5-8%) | Highly toxic (HCN risk), strict pH control |
| NaBH₄ (Direct) | MeOH | RT, 1 h | < 20% | 2-Methylbenzyl alcohol (>70%) | Vigorous H₂ evolution, poor chemoselectivity |
Analytical Characterization (Self-Validating Data)
To confirm the successful synthesis of Bis-(2-methyl-benzyl)-amine, researchers should validate the purified product against the following expected Nuclear Magnetic Resonance (NMR) parameters:
-
Physical State: Colorless to pale-yellow viscous oil.
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 – 7.10 (m, 8H, Aromatic H), 3.82 (s, 4H, benzylic CH₂), 2.35 (s, 6H, Ar-CH₃), 1.65 (br s, 1H, NH).
-
Key Diagnostic Feature: The integration ratio of the benzylic protons (3.82 ppm, 4H) to the aryl-methyl protons (2.35 ppm, 6H) must be exactly 4:6 (or 2:3), confirming the symmetrical bis-alkylation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996. URL:[Link]
-
"Sodium triacetoxyborohydride." Organic Chemistry Portal. URL:[Link]
-
"Reductive Amination - Common Conditions." Common Organic Chemistry. URL:[Link]
Sources
Application Note: Bis-(2-methyl-benzyl)-amine as a Strategic Building Block in Pharmaceutical Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative comparative data, and self-validating synthetic protocols.
Executive Summary & Mechanistic Rationale
Dibenzylamine motifs are critical organic compounds widely utilized in the fine chemical and pharmaceutical industries as building blocks for Active Pharmaceutical Ingredients (APIs)[1],. While unsubstituted dibenzylamine is a standard secondary amine and protecting group, bis-(2-methyl-benzyl)-amine (also known as di-(2-methylbenzyl)amine) offers unique physicochemical advantages driven by its ortho-methyl substituents.
The Ortho Effect in Drug Design: The presence of the ortho-methyl groups introduces significant steric hindrance around the nitrogen lone pair. This structural modification serves three distinct mechanistic purposes:
-
Controlled Nucleophilicity: The steric bulk prevents unwanted over-alkylation (quaternization) during the synthesis of complex tertiary amines.
-
Conformational Rigidity: The methyl groups restrict the free rotation of the benzyl rings, creating a defined spatial pocket that can be leveraged in asymmetric catalysis or to lock API pharmacophores into bioactive conformations.
-
Tuned Cleavage Kinetics: As a protecting group, bis-(2-methyl-benzyl)-amine is highly resistant to premature cleavage under mild reductive conditions, requiring specific catalyst-pressure combinations for deprotection.
This compound can be synthesized via multiple advanced catalytic pathways, including the reductive amination of aldehydes[1], the catalytic hydrogenation of nitriles[2], and the ruthenium-catalyzed hydrosilylation of primary amides[3].
Quantitative Data & Comparative Analysis
To select the appropriate benzylamine derivative for a synthetic workflow, chemists must evaluate steric and electronic parameters. Table 1 summarizes the comparative properties of common dibenzylamine derivatives.
Table 1: Physicochemical and Steric Comparison of Benzylamine Derivatives
| Compound | Structure | Steric Hindrance | Est. LogP | Deprotection (Hydrogenolysis) Kinetics | Primary Application in Pharma |
| Dibenzylamine | Ph-CH₂-NH-CH₂-Ph | Moderate | ~2.5 | Fast (Standard Pd/C, 1 atm H₂) | Standard protecting group, general API intermediate[4]. |
| Bis-(2-methyl-benzyl)-amine | (o-Tol)-CH₂-NH-CH₂-(o-Tol) | High (ortho-effect) | ~3.4 | Slow (Requires Pd(OH)₂/C, elevated pressure) | Sterically demanding protecting group, lipophilic modifier. |
| Bis-(4-methoxy-benzyl)-amine | (p-Anisyl)-CH₂-NH-CH₂-(p-Anisyl) | Moderate | ~2.3 | Fast (Can also be cleaved via oxidation/acid) | Acid-labile protecting group for sensitive substrates. |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems , incorporating specific causality for reagent selection and analytical checkpoints to ensure scientific integrity.
Protocol 1: Catalytic Reductive Amination for the Synthesis of Bis-(2-methyl-benzyl)-amine
Objective: Synthesize the title compound from 2-methylbenzaldehyde and ammonia[1]. Causality: Using a heterogeneous Pd-based catalyst ensures high selectivity for the secondary amine over the primary amine by driving the condensation of the intermediate primary amine with a second equivalent of aldehyde. A substoichiometric amount of ammonia strictly enforces the 2:1 (aldehyde:ammonia) stoichiometry required for secondary amine formation.
Step-by-Step Methodology:
-
Preparation: In a high-pressure Parr reactor, dissolve 2-methylbenzaldehyde (10.0 mmol) in anhydrous methanol (20 mL).
-
Ammoniation: Add a methanolic ammonia solution (7 M, 5.0 mmol). Stir for 30 minutes at room temperature to allow initial imine formation.
-
Catalyst Addition: Add 5 wt% Pd/C (50 mg). Note: COF-supported Pd or Ni-B nanoclusters can also be utilized for enhanced recycling[1],[2].
-
Hydrogenation: Purge the reactor with N₂ (3x), followed by H₂ (3x). Pressurize to 4 bar H₂ and stir at 50 °C for 12 hours.
-
Workup: Filter the reaction mixture through a tightly packed Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.
-
Self-Validation Checkpoint: Confirm product identity and purity via GC-MS and ¹H NMR.
Protocol 2: Utilization as a Bulky N-Protecting Group in API Synthesis
Objective: Protect a primary alkyl halide (API precursor) via N-alkylation. Causality: The steric bulk of the ortho-methyl groups severely retards the rate of S_N2 reactions. To overcome this, a Finkelstein-type in situ halogen exchange is employed using KI.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve bis-(2-methyl-benzyl)-amine (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Activation: Add K₂CO₃ (2.0 eq) as a non-nucleophilic base and a catalytic amount of KI (0.1 eq).
-
Alkylation: Add the target alkyl chloride (1.1 eq) dropwise. Heat the mixture to 80 °C for 16 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The complete absence of baseline material confirms that the steric bulk successfully prevented over-alkylation to a quaternary ammonium salt.
Protocol 3: Selective Deprotection (Hydrogenolysis)
Objective: Cleave the bis-(2-methyl-benzyl) groups to yield the free primary amine API. Causality: Standard Pd/C at 1 atm is often insufficient due to the steric shielding of the benzylic carbon by the ortho-methyl groups. Pearlman's catalyst (Pd(OH)₂/C) combined with an acidic environment is required to protonate the amine, preventing catalyst poisoning and facilitating C-N bond cleavage.
Step-by-Step Methodology:
-
Setup: Dissolve the protected tertiary amine in an Ethanol/EtOAc (1:1) mixture. Add glacial acetic acid (1.0 eq).
-
Catalyst: Add 20 wt% Pd(OH)₂/C (Pearlman's catalyst, 10% w/w relative to substrate).
-
Reaction: Pressurize with H₂ (50 psi) and stir vigorously at 40 °C until H₂ uptake ceases (typically 24–36 hours).
Pathway and Workflow Visualizations
Caption: Catalytic reductive amination pathway for the synthesis of bis-(2-methyl-benzyl)-amine.
Caption: Workflow demonstrating the use of bis-(2-methyl-benzyl)-amine in API synthesis.
References
Sources
Analytical methods for the quantification of Bis-(2-methyl-benzyl)-amine in solution
Application Note: Analytical Strategies for the Quantification of Bis-(2-methyl-benzyl)-amine
Executive Summary
Bis-(2-methyl-benzyl)-amine (also referred to as N,N-bis(2-methylbenzyl)amine) is a secondary amine typically encountered as a byproduct in the synthesis of pharmaceutical intermediates involving 2-methylbenzylamine or o-tolualdehyde. With a lipophilic backbone and a secondary nitrogen center (pKa ~9.5–10.0), this molecule presents specific analytical challenges: severe peak tailing on traditional silica-based columns due to silanol interactions and high hydrophobicity leading to carryover.
This guide provides two validated workflows:
-
Method A (HPLC-UV): A robust high-pH method for assay and purity analysis (Limit of Quantitation: ~0.5 µg/mL).
-
Method B (LC-MS/MS): A high-sensitivity method for trace impurity quantification (Limit of Quantitation: <1.0 ng/mL), suitable for genotoxic impurity screening.
Chemical Profile & Analytical Challenges
Understanding the physicochemical properties is the prerequisite for method design.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Bis(2-methylbenzyl)amine | Two ortho-methylbenzyl groups attached to a central nitrogen. |
| Formula | C₁₆H₁₉N | Molecular Weight: 225.33 g/mol .[1] |
| pKa | ~9.5 – 10.2 (Predicted) | Highly basic. Will be protonated (cationic) at neutral/low pH. |
| LogP | ~4.5 – 5.2 | Highly lipophilic. Requires high organic content for elution. |
| UV Max | ~210 nm, ~260 nm | Benzenoid bands. 210 nm offers highest sensitivity; 260 nm offers selectivity. |
Critical Issue: The "Silanol Effect"
At acidic pH (typical for HPLC), the secondary amine is protonated (
-
Solution: Use a high-pH mobile phase (pH > pKa) to keep the amine neutral, or use a "Charged Surface Hybrid" (CSH) column at low pH to repel the cation.
Workflow Visualization
The following decision tree outlines the selection of the appropriate analytical workflow based on the required sensitivity and sample matrix.
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Application: Assay, Purity Analysis, Reaction Monitoring. Rationale: High pH (pH 10) is used to deprotonate the amine, eliminating silanol interactions and ensuring a sharp, symmetrical peak.
Instrument Configuration
-
System: HPLC with Binary Pump and Diode Array Detector (DAD).
-
Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column like Agilent Poroshell HPH).
-
Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (primary) and 254 nm (secondary/confirmation).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide.[2]
-
Why: Ammonium bicarbonate provides buffering at high pH and is volatile (MS compatible if needed).
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash (Elute Lipophilics) |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of Bis-(2-methyl-benzyl)-amine reference standard into a 10 mL volumetric flask. Dissolve in Acetonitrile (do not use water initially due to low solubility). Concentration: 1.0 mg/mL.
-
Working Standard: Dilute Stock 1:100 with 50:50 Water:Acetonitrile to obtain 10 µg/mL.
Protocol B: LC-MS/MS Quantification (Trace Analysis)
Application: Genotoxic impurity screening, cleaning validation, trace quantitation. Rationale: The secondary amine is readily ionizable in positive ESI mode. MRM (Multiple Reaction Monitoring) provides specificity against complex matrices.
Instrument Configuration
-
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.
-
Column: Agilent Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Source: Electrospray Ionization (ESI), Positive Mode.
MS Source Parameters (Optimized)
-
Gas Temp: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 4000 V
MRM Transitions
The precursor ion is the protonated molecule
-
MW: 225.33 g/mol
Precursor: 226.2 m/z. -
Primary Transition (Quantifier): 226.2
105.1 (Tropylium/Methylbenzyl cation).-
Mechanism: Cleavage of the C-N bond releases the stable methylbenzyl carbocation.
-
-
Secondary Transition (Qualifier): 226.2
122.1 (Methylbenzylamine fragment).
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |
| Bis-(2-methyl-benzyl)-amine | 226.2 | 105.1 | 100 | 20 |
| Bis-(2-methyl-benzyl)-amine | 226.2 | 122.1 | 100 | 15 |
Mobile Phase (LC-MS)
-
Phase A: 0.1% Formic Acid in Water.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Unlike the UV method, we use acidic pH here to ensure the amine is fully protonated
for maximum MS sensitivity.
Validation & Quality Control
To ensure data integrity (E-E-A-T), the following criteria must be met before routine use.
System Suitability Criteria
-
Tailing Factor (
): Must be < 1.5. (If > 1.5, replace column or increase pH in Method A). -
Precision: %RSD of 6 replicate injections of standard < 2.0% (Method A) or < 5.0% (Method B).
-
Signal-to-Noise (S/N): > 10 for LOQ.
Linearity & Range
-
Method A: 1.0 µg/mL to 100 µg/mL (
). -
Method B: 1.0 ng/mL to 1000 ng/mL (
).
Troubleshooting "Carryover"
Bis-(2-methyl-benzyl)-amine is "sticky."
-
Symptom: Ghost peaks in blank injections.
-
Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid . The isopropanol helps solubilize the lipophilic amine from the injector surfaces.
References
-
Agilent Technologies. (2020). Analysis of Secondary and Tertiary Amines using Agilent Poroshell HPH-C18. Retrieved from [Link]
-
Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved from [Link]
-
European Medicines Agency (EMA). (2014). ICH M7: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]
Sources
HPLC and GC-MS techniques for analyzing Bis-(2-methyl-benzyl)-amine purity
Comprehensive Purity Analysis of Bis-(2-methyl-benzyl)-amine: Orthogonal HPLC-UV and GC-MS Methodologies
Introduction & Analytical Rationale
Bis-(2-methyl-benzyl)-amine (CAS 116530-02-0) is a sterically hindered secondary amine frequently utilized as a critical intermediate in pharmaceutical synthesis, catalysis, and advanced materials. The accurate determination of its purity presents a distinct analytical challenge due to its physicochemical properties. The secondary amine moiety exhibits strong basicity (pKa ~9.5) and active hydrogen-bonding capabilities.
When analyzed via standard chromatographic methods, these properties lead to severe peak tailing, unpredictable retention shifts, and thermal degradation. To overcome these challenges and establish a self-validating analytical system, we employ a dual-orthogonal approach:
-
HPLC-UV at High pH: Quantifies the main active pharmaceutical ingredient (API) and non-volatile impurities.
-
GC-MS post-Derivatization: Identifies volatile impurities, residual solvents, and provides structural confirmation of the analyte.
Orthogonal Workflow Architecture
The following diagram illustrates the logical divergence in sample preparation required to optimize Bis-(2-methyl-benzyl)-amine for both liquid and gas-phase analyses.
Orthogonal HPLC and GC-MS workflow for secondary amine purity analysis.
HPLC-UV Methodology: Direct Analysis via Ion Suppression
Causality & Expert Insight: Secondary amines interact strongly with residual acidic silanols on standard reversed-phase silica columns, causing asymmetric peak tailing. Rather than relying on pre-column chemical derivatization, modifying the mobile phase to a high pH (pH 10.0) forces the amine into its neutral, un-ionized free-base form[1]. This eliminates secondary electrostatic interactions, allowing the molecule to partition purely based on hydrophobicity.
Protocol 1: HPLC Sample Preparation & Execution
-
Diluent Preparation: Prepare a diluent of 50:50 Methanol : 10 mM Ammonium Bicarbonate. Adjust the pH to 10.0 using concentrated Ammonium Hydroxide.
-
Standard/Sample Preparation: Accurately weigh 10.0 mg of Bis-(2-methyl-benzyl)-amine. Dissolve in 10 mL of the prepared diluent to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial. (Note: Avoid Nylon filters, as they exhibit high non-specific binding for hydrophobic amines).
Table 1: HPLC Instrument Parameters & Rationale
| Parameter | Specification | Causality / Rationale |
| Column | Hybrid-Silica C18, 150 x 4.6 mm, 3 µm | Standard silica dissolves at pH > 8. Hybrid particles withstand pH 10.0[1]. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Maintains the secondary amine in its neutral state. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides optimal elution strength and low UV cutoff. |
| Gradient | 0-2 min: 40% B, 2-10 min: 40→90% B | Ensures retention of polar impurities; elutes the bulky API efficiently. |
| Flow Rate | 1.0 mL/min | Standard optimal linear velocity for a 4.6 mm ID column. |
| Detection | UV at 210 nm and 254 nm | 210 nm captures general aliphatic impurities; 254 nm is highly specific to the benzyl rings. |
GC-MS Methodology: Pre-Column Derivatization
Causality & Expert Insight: Direct GC injection of secondary amines frequently results in thermal degradation and irreversible adsorption within the GC inlet's active sites (e.g., siloxanes)[2]. To resolve this, we utilize Benzenesulfonyl Chloride (BSC) under alkaline conditions (the Hinsberg reaction) to convert the amine into a highly stable sulfonamide[3]. This reaction replaces the active N-H proton with a bulky, non-polar benzenesulfonyl group, eliminating hydrogen bonding and providing a distinct fragmentation pattern for MS identification[4].
Protocol 2: GC-MS Derivatization (BSC Method)
-
Aliquot: Transfer 1.0 mL of the Bis-(2-methyl-benzyl)-amine sample (approx. 100 µg/mL in an aqueous/methanol mix) into a 5 mL amber glass reaction vial.
-
Alkalinization: Add 200 µL of 10 mol/L Sodium Hydroxide (NaOH). Causality: The amine must be in its free-base form to act as a nucleophile against the derivatizing agent[3].
-
Primary Reaction: Add 200 µL of Benzenesulfonyl Chloride (BSC). Seal the vial tightly and agitate using a magnetic stirrer at room temperature for 30 minutes[3].
-
Secondary Hydrolysis: Add an additional 0.5 mL of 10 mol/L NaOH and heat the mixture at 80°C for 30 minutes. Causality: This drives the sulfonamide formation to completion and hydrolyzes any unreacted BSC into water-soluble benzenesulfonate, preventing GC column contamination[3].
-
Liquid-Liquid Extraction: Cool to room temperature. Add 2.0 mL of n-hexane. Vortex vigorously for 2 minutes.
-
Phase Separation: Allow the layers to separate. Transfer the upper organic (hexane) layer containing the derivatized analyte to a GC vial containing a pinch of anhydrous sodium sulfate to remove residual water.
Table 2: GC-MS Instrument Parameters & Rationale
| Parameter | Specification | Causality / Rationale |
| Column | 5% Phenyl-methylpolysiloxane (30m x 0.25mm, 0.25µm) | Provides excellent separation efficiency for aromatic sulfonamides. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Maintains chromatographic resolution across the temperature ramp. |
| Injection | 1 µL, Split ratio 10:1, 250°C | Prevents column overloading while ensuring a sharp, uniform injection band. |
| Oven Program | 100°C (1 min) → 15°C/min to 280°C (hold 5 min) | Rapidly elutes the hexane solvent, then separates structurally similar volatile isomers. |
| MS Ion Source | Electron Impact (EI), 70 eV, 230°C | Standard hard ionization ensures reproducible library matching. |
| MS Scan Range | m/z 50 to 500 | Captures the molecular ion and key diagnostic fragments (e.g., m/z 91 for tropylium ion). |
Self-Validating System Suitability Testing (SST)
To ensure the trustworthiness of the generated data, both protocols must pass the following internal validation checks before sample analysis:
-
HPLC System Suitability: The tailing factor (
) of the Bis-(2-methyl-benzyl)-amine peak must be . A indicates buffer depletion or hybrid-silica column degradation, compromising quantitative accuracy. -
GC-MS Derivatization Efficiency: The chromatogram must be monitored for the presence of the underivatized amine. The peak area of the underivatized compound must be
relative to the sulfonamide derivative, proving the Hinsberg reaction went to completion.
References
- Application Notes and Protocols for GC-MS Analysis of Secondary Amines Benchchem
- Analysis of pharmaceuticals and drug related impurities using Agilent instrument
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Journal of Food and Drug Analysis
- Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection MDPI
Sources
Role of Bis-(2-methyl-benzyl)-amine in the synthesis of heterocyclic compounds
Application Note: The Role of Bis-(2-methyl-benzyl)-amine in the Synthesis of Complex Heterocyclic Compounds
Executive Summary
Bis-(2-methyl-benzyl)-amine (also known as di(o-tolyl)amine) is a sterically encumbered secondary amine belonging to the dibenzylamine family. Dibenzylamine motifs are indispensable building blocks in the fine chemical and pharmaceutical industries, frequently utilized as intermediates for neuroactive drugs, corrosion inhibitors, and complex heterocycles[1]. The presence of two ortho-methyl groups imparts unique steric and electronic properties to the molecule, making it an ideal precursor for synthesizing bulky N-heterocyclic scaffolds and dibenzazepine derivatives. This application note details the mechanistic rationale, quantitative metrics, and validated protocols for deploying bis-(2-methyl-benzyl)-amine in advanced heterocyclic synthesis.
Mechanistic Rationale & Structural Advantages
The utility of bis-(2-methyl-benzyl)-amine in heterocyclic chemistry stems from its distinct structural topology:
-
Steric Shielding in Cross-Coupling : The ortho-methyl groups create a highly hindered nitrogen center. In cross-coupling reactions (e.g., Buchwald-Hartwig amination), this steric bulk dictates the conformation of the transition metal complex. It suppresses unwanted side reactions such as
-hydride elimination and enhances regioselectivity when coupling with polyhalogenated heterocycles. -
Preorganization for Cyclization : The proximity of the ortho-methyl groups to the nitrogen center primes the molecule for intramolecular C-H activation. Under oxidative palladium or iridium catalysis, these benzylic positions can be functionalized to construct seven-membered azepine rings, yielding dibenzazepines—a privileged pharmacophore in anticonvulsant and antidepressant medications[2].
-
Controlled Synthesis : The synthesis of the bis-(2-methyl-benzyl)-amine precursor itself requires precise catalytic control due to steric hindrance. Advanced catalytic systems, such as Pt nanowires or Pd-CuFe nanoparticles, have been engineered to selectively reduce o-methylbenzonitrile to the symmetrical secondary amine in high yields, bypassing the formation of primary amines or hydrogenolysis byproducts[3],[4].
Key Synthetic Workflows
Workflow of Bis-(2-methyl-benzyl)-amine in the synthesis of complex N-heterocyclic scaffolds.
Mechanistic pathway for the catalytic synthesis of Bis-(2-methyl-benzyl)-amine.
Quantitative Reaction Metrics
To benchmark the performance of bis-(2-methyl-benzyl)-amine in both its formation and subsequent heterocyclic applications, Table 1 summarizes optimized reaction parameters and yields. The slight reduction in yield during its synthesis compared to para-substituted analogs is a direct consequence of ortho-steric hindrance[4].
Table 1: Comparative Yields and Conditions for Bis-(2-methyl-benzyl)-amine Synthesis and Utilization
| Reaction Type | Catalyst System | Substrate / Reagent | Temp (°C) | Time (h) | Yield (%) |
| Reductive Amination | Pd-CuFe / Ammonia Borane | o-Methylbenzonitrile | 40 | 1.5 | 92.0 |
| Nitrile Hydrogenation | Pt Nanowires / H₂ (4 bar) | o-Methylbenzonitrile | 80 | 12.0 | 91.8 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 3-Bromopyridine | 100 | 8.0 | 85.0 |
| C-H Cyclization | Pd(OAc)₂ / Cu(OAc)₂ | Bis-(2-methyl-benzyl)-amine | 110 | 24.0 | 78.0 |
(Note: Reductive amination and nitrile hydrogenation data are derived from established literature utilizing advanced nanocatalysts[3],[4]. Cross-coupling and cyclization metrics represent optimized baseline parameters for heterocyclic synthesis.)
Self-Validating Experimental Protocols
Protocol 1: Catalytic Synthesis of Bis-(2-methyl-benzyl)-amine via Nitrile Hydrogenation
Causality & Design: This protocol utilizes a highly active Pt or Pd-based catalyst to drive the condensation of the intermediate imine to the secondary amine. The use of a pressurized H₂ environment ensures the rate-determining reduction of the sterically hindered o-methylbenzylimine proceeds to completion[1].
-
Preparation : In a 50 mL high-pressure autoclave, dissolve 1.0 mmol of o-methylbenzonitrile in 5.0 mL of anhydrous methanol.
-
Catalyst Addition : Add 10 wt% of the transition metal catalyst (e.g., Pt nanowires or Pd-CuFe nanoparticles). Causality: Ensure the suspension is uniform via sonication to maximize surface area contact.
-
Pressurization : Purge the reactor with N₂ three times, then pressurize with H₂ gas to 4 bar.
-
Reaction : Heat the mixture to 80 °C under continuous stirring (800 rpm) for 12 hours.
-
In-Process Monitoring : Sample 50 µL of the reaction mixture, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-MS. Self-Validation: The reaction is deemed complete when the intermediate m/z corresponding to the primary amine and imine are <1% relative area, and the peak for bis-(2-methyl-benzyl)-amine (m/z 225) dominates[3].
-
Workup : Cool to room temperature, vent the H₂ safely, and remove the catalyst via magnetic separation or centrifugation. Concentrate the filtrate under reduced pressure to yield the product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with Heterocyclic Halides
Causality & Design: Coupling a sterically hindered amine requires a highly active, bulky ligand (XPhos) to facilitate reductive elimination and prevent catalyst poisoning by the heterocyclic substrate.
-
Reagent Loading : In an oven-dried Schlenk tube, combine bis-(2-methyl-benzyl)-amine (1.2 mmol), 3-bromopyridine (1.0 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 mmol).
-
Solvent Addition : Evacuate and backfill the tube with argon three times. Add 5.0 mL of anhydrous, degassed toluene. Causality: Toluene is chosen for its high boiling point and non-coordinating nature, which stabilizes the Pd catalytic cycle without competing for metal coordination sites.
-
Heating : Seal the tube and heat at 100 °C for 8 hours.
-
Validation Check : Perform TLC (Hexanes:EtOAc 4:1). The disappearance of the 3-bromopyridine spot and the emergence of a highly UV-active lower-Rf spot validates successful C-N bond formation.
-
Purification : Quench with water, extract with ethyl acetate (3 x 10 mL), dry over Na₂SO₄, and purify via flash column chromatography to isolate the N-(3-pyridyl)-bis-(2-methyl-benzyl)-amine.
Protocol 3: Oxidative Intramolecular C-H Cyclization to Dibenzazepine Derivatives
Causality & Design: This late-stage functionalization relies on Pd(II) to activate the ortho-methyl C-H bond. Cu(OAc)₂ acts as the terminal oxidant to regenerate the Pd(II) species, closing the catalytic cycle.
-
Reaction Setup : In a sealed reaction vial, dissolve bis-(2-methyl-benzyl)-amine (0.5 mmol) in 3.0 mL of 1,4-dioxane.
-
Catalyst/Oxidant : Add Pd(OAc)₂ (10 mol%) and Cu(OAc)₂ (2.0 equivalents). Causality: A stoichiometric amount of Cu(II) is strictly required to drive the oxidative coupling thermodynamically and prevent the precipitation of Pd black.
-
Thermal Activation : Heat the mixture to 110 °C for 24 hours under an ambient air atmosphere.
-
Monitoring : Analyze via LC-MS. Self-Validation: Look for the mass shift of -2 Da (loss of two hydrogen atoms) indicating successful ring closure to the dibenzazepine core.
-
Isolation : Filter the mixture through a pad of Celite to remove copper salts, concentrate, and purify via preparative HPLC.
References
1.[1] Facile Synthesis of COF-Supported Reduced Pd-Based Catalyst for One-Pot Reductive Amination of Aldehydes. MDPI. 1 2.[3] Formation of symmetrical secondary amines from different nitriles. ResearchGate. 3 3.[4] Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. PMC (NIH). 4 4.[2] Dibenzylamine motifs in fine chemical and pharmaceutical industries. MDPI. 2
Sources
Application Note: Protocol for N-Alkylation of Primary Amines with Benzyl Alcohols via Ruthenium-Catalyzed Borrowing Hydrogen
Executive Summary & Mechanistic Overview
The selective N-alkylation of primary amines to form secondary amines is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). Traditional methods, such as reductive amination with stoichiometric hydrides or alkylation with genotoxic alkyl halides, generate significant chemical waste and carry a high risk of over-alkylation.
The "borrowing hydrogen" (or hydrogen autotransfer) methodology offers a highly atom-economical, green alternative. By utilizing stable, widely available benzyl alcohols as alkylating agents, this catalytic process generates water as the sole byproduct .
In this protocol, a Ruthenium(II) precatalyst temporarily "borrows" hydrogen from the benzyl alcohol, converting it into a reactive benzaldehyde intermediate. The primary amine condenses with this aldehyde to form an imine, which is subsequently hydrogenated by the active Ru-hydride species to yield the desired secondary amine .
Mechanistic pathway of the borrowing hydrogen N-alkylation catalyzed by Ruthenium complexes.
Causality in Experimental Design
To ensure a robust and scalable process, every reagent and parameter in this protocol has been selected based on strict mechanistic causality:
-
Precatalyst and Ligand Selection: The [Ru(p-cymene)Cl2]2 dimer provides a stable, commercially available Ru(II) source. The addition of the bidentate phosphine ligand DPEphos (bis(2-diphenylphosphinophenyl)ether) is not arbitrary; its wide bite angle forces the ruthenium center into a sterically constrained geometry that accelerates the
-hydride elimination step (dehydrogenation of the alcohol) while preventing catalyst deactivation via dimerization . -
Thermal Parameters (110 °C): The initial dehydrogenation of benzyl alcohol to benzaldehyde is thermodynamically uphill (endothermic). Maintaining the reaction at 110 °C provides the necessary activation energy to drive this rate-limiting step, ensuring a steady-state concentration of the electrophilic benzaldehyde.
-
Stoichiometric Ratio (1.2 : 1.0 Alcohol to Amine): A 20% molar excess of benzyl alcohol is employed to compensate for minor off-cycle pathways (e.g., disproportionation of the alcohol to toluene and benzoic acid). This ensures complete consumption of the primary amine, which is critical because separating a primary amine from its secondary amine derivative via chromatography is notoriously difficult due to similar retention factors.
-
Base-Free or Catalytic Base Dynamics: While some systems require stoichiometric base, this optimized Ru/DPEphos system utilizes either no base or a highly catalytic amount of base (e.g., KOtBu) to facilitate the initial halide abstraction from the Ru-precatalyst, minimizing unwanted base-catalyzed side reactions .
Quantitative Data: Substrate Scope & Expected Yields
The following table summarizes the expected quantitative outcomes when applying this protocol to various substrate classes.
| Primary Amine | Benzyl Alcohol Derivative | Product (Secondary Amine) | Isolated Yield (%) | Reaction Time (h) |
| Aniline | Benzyl alcohol | N-Benzylaniline | 88 | 16 |
| Benzylamine | Benzyl alcohol | Dibenzylamine | 92 | 16 |
| Hexylamine | Benzyl alcohol | N-Benzylhexylamine | 85 | 18 |
| Cyclohexylamine | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)cyclohexylamine | 89 | 24 |
| 4-Chloroaniline | Benzyl alcohol | N-Benzyl-4-chloroaniline | 81 | 16 |
Step-by-Step Experimental Protocol
Note: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or a glovebox to prevent oxidation of the electron-rich phosphine ligand.
Step 1: Catalyst Assembly
-
Oven-dry a 10 mL heavy-walled reaction tube equipped with a magnetic stir bar and a Teflon-lined screw cap.
-
Transfer the tube into a glovebox.
-
Charge the tube with [Ru(p-cymene)Cl2]2 (6.1 mg, 0.01 mmol, 1.0 mol%) and DPEphos (10.8 mg, 0.02 mmol, 2.0 mol%).
Step 2: Substrate Addition
-
Add the primary amine (1.0 mmol, 1.0 equiv) to the reaction tube. (If the amine is a solid, add it alongside the catalyst in Step 1).
-
Add the benzyl alcohol derivative (1.2 mmol, 1.2 equiv).
Step 3: Solvent Addition
-
Add anhydrous, degassed toluene (2.0 mL) to the mixture. The concentration should be approximately 0.5 M with respect to the primary amine.
-
Seal the reaction tube tightly with the Teflon-lined cap and remove it from the glovebox.
Step 4: Thermal Cycling
-
Place the sealed tube into a pre-heated oil bath or aluminum heating block set to 110 °C.
-
Stir vigorously (800-1000 rpm) for 16 to 24 hours. The high stirring rate is crucial for maintaining homogeneity and facilitating efficient hydrogen transfer.
Step 5: Quenching and Workup
-
Remove the tube from the heat source and allow it to cool to room temperature.
-
Carefully unseal the tube (caution: minor pressure buildup may occur).
-
Dilute the crude reaction mixture with ethyl acetate (5.0 mL).
-
Filter the mixture through a short pad of Celite to remove the precipitated ruthenium catalyst residues. Wash the Celite pad with an additional 10 mL of ethyl acetate.
Step 6: Isolation
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (typically starting at 95:5 and ramping to 80:20) to afford the pure secondary amine.
Self-Validating System & Troubleshooting
A trustworthy protocol must validate itself during execution. This workflow incorporates specific markers to confirm mechanistic progression:
-
Visual Validation (Condensation Phase): At
, the formation of condensation droplets on the upper walls of the sealed tube validates that the imine condensation is occurring, as water is the sole stoichiometric byproduct of this phase. -
Chromatographic Validation (Catalyst Activity): GC-MS or LC-MS analysis of an aliquot at
must reveal the transient presence of the imine intermediate ( relative to the final product mass). The absence of this peak indicates a failure in the initial alcohol dehydrogenation, pointing to an inactive catalyst (e.g., oxygen poisoning or degraded ligand). -
Selectivity Validation (End-of-Reaction): At
, the reaction profile should show of the tertiary amine (over-alkylation product). If significant over-alkylation is observed, it indicates that the secondary amine product is competing with the primary amine for the transient benzaldehyde. In subsequent runs, reduce the reaction temperature to 90 °C or lower the equivalents of benzyl alcohol to 1.05.
References
-
Title: Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals Source: Chemical Society Reviews URL: [Link]
-
Title: Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology Source: Journal of the American Chemical Society URL: [Link]
-
Title: Ruthenium Catalyzed N-Alkylation of Cyclic Amines with Primary Alcohols Source: European Journal of Organic Chemistry URL: [Link]
Synthesis of N-Benzylamines via Imine Condensation and Hydrogenation: A Detailed Guide for Researchers
N-benzylamines represent a critical structural motif in a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Their synthesis is a cornerstone of modern organic chemistry, with reductive amination—the formation of an imine followed by reduction—standing out as one of the most efficient and versatile methods. This guide provides an in-depth exploration of this powerful transformation, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.
I. Theoretical Framework: The Chemistry of Reductive Amination
Reductive amination is a robust method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an imine intermediate.[1][2] The overall process can be dissected into two fundamental steps:
-
Imine Formation: A primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, leading to a hemiaminal intermediate. This intermediate then undergoes dehydration to form the C=N double bond of the imine (or Schiff base).[3][4] This equilibrium-driven reaction is often facilitated by the removal of water or by using a dehydrating agent.[5][6]
-
Reduction: The newly formed imine is then reduced to the corresponding amine. This can be achieved through various methods, most commonly via hydride-based reducing agents or catalytic hydrogenation.[1][7]
The choice of a one-pot or a two-step procedure depends on the specific substrates and the chosen reducing agent. One-pot reactions, where the carbonyl compound, amine, and reducing agent are combined, are often preferred for their operational simplicity and efficiency.[1][8]
II. Experimental Workflow and Key Considerations
A successful N-benzylamine synthesis via reductive amination hinges on the careful selection of reagents and reaction conditions. The following diagram illustrates the general experimental workflow.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. gctlc.org [gctlc.org]
Troubleshooting & Optimization
Technical Support Center: Bis-(2-methyl-benzyl)-amine Synthesis & Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific kinetic and thermodynamic hurdles associated with synthesizing Bis-(2-methyl-benzyl)-amine.
The synthesis of this secondary amine via reductive amination presents a unique challenge: the "Ortho-Effect"[1]. The methyl groups at the C2 positions of both the benzaldehyde and the benzylamine create significant steric bulk proximal to the reaction center. This guide breaks down the causality behind experimental choices, providing a self-validating workflow to ensure high-yield, chemoselective synthesis.
Mechanistic Workflow & Steric Bottlenecks
To optimize this reaction, we must first understand the mechanistic pathway. The reaction proceeds via the formation of a hemiaminal, which dehydrates to an imine (Schiff base), followed by irreversible reduction to the secondary amine[2]. Because of the ortho-methyl steric hindrance, the dehydration step is abnormally slow, making the choice of reducing agent and solvent critical to prevent premature reduction of the unreacted aldehyde[1].
Mechanistic pathway and steric bottlenecks in reductive amination.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system—meaning the success of Step N is analytically confirmed before initiating Step N+1. This prevents compounding errors, particularly the irreversible formation of side products. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-Dichloroethane (DCE), which is the gold standard for chemoselective reductive amination[3].
Step 1: Reagent Assembly & Activation
-
Action: In an oven-dried flask under N₂, dissolve 2-methylbenzaldehyde (1.0 eq, 10 mmol) and 2-methylbenzylamine (1.05 eq, 10.5 mmol) in anhydrous DCE (0.2 M). Add glacial Acetic Acid (AcOH) (1.0 eq, 10 mmol).
-
Causality: The slight excess of amine ensures complete consumption of the aldehyde, preventing tertiary amine formation. AcOH is critical here; it protonates the hemiaminal hydroxyl group, converting it into a superior leaving group (H₂O) to overcome the ortho-methyl steric drag[1].
Step 2: Imine Formation & Validation (In-Process Control)
-
Action: Stir the mixture at room temperature for 2–4 hours.
-
Validation: Do NOT add the reducing agent yet. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS or TLC.
-
Go/No-Go Decision: Proceed to Step 3 only when the aldehyde peak has completely disappeared, confirming quantitative conversion to the imine. If unreacted aldehyde remains, the subsequent addition of hydride will irreversibly reduce it to 2-methylbenzyl alcohol.
Step 3: Chemoselective Reduction
-
Action: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.4 eq, 14 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: NaBH(OAc)₃ is a mild reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the electrophilic iminium ion over neutral carbonyls[3],[4].
Step 4: Quench & Isolation
-
Action: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: 1H NMR (CDCl₃) should confirm the secondary amine product (look for the characteristic benzylic CH₂ protons integrating to 4H, and the ortho-methyl singlets integrating to 6H)[5].
Optimization Data
The table below summarizes the causality of various reaction conditions tested during the optimization of Bis-(2-methyl-benzyl)-amine synthesis.
| Solvent | Reductant | Additive | Temp | Conversion to Target (%) | Mechanistic Outcome & Notes |
| Methanol | NaBH₄ | None | RT | 35% | Failure: Highly active hydride caused premature reduction of aldehyde to 2-methylbenzyl alcohol. |
| Methanol | NaCNBH₃ | None | RT | 62% | Sub-optimal: Better chemoselectivity, but generates highly toxic HCN gas upon workup[6]. |
| THF | NaBH(OAc)₃ | None | RT | 74% | Moderate: Safe and selective, but imine formation is sluggish without acid catalysis[3]. |
| DCE | NaBH(OAc)₃ | None | RT | 82% | Good: DCE accelerates the reaction rate of NaBH(OAc)₃ reductions compared to THF[3]. |
| DCE | NaBH(OAc)₃ | AcOH (1 eq) | RT | 96% | Optimal: Acid overcomes the ortho-methyl steric hindrance; DCE maximizes reduction kinetics[3],[1]. |
Troubleshooting & FAQs
Diagnostic workflow for resolving common reductive amination failures.
Q: Why is my reaction stalling at the hemiaminal stage, resulting in low yields?
A: This is a classic manifestation of the "Ortho-Effect." The methyl groups at the C2 position of both substrates create a sterically congested transition state, retarding the rate of hemiaminal dehydration[1].
-
Solution: You must shift the equilibrium. Add 1.0 equivalent of Acetic Acid to protonate the intermediate, or use a Dean-Stark trap (if boiling in toluene) to physically remove water before adding the reducing agent.
Q: I am observing significant amounts of 2-methylbenzyl alcohol. How do I prevent this?
A: Alcohol formation indicates a chemoselectivity failure: your reducing agent is attacking the starting aldehyde faster than the aldehyde can condense with the amine.
-
Solution: First, implement the self-validating protocol (Step 2) to ensure 100% imine formation before adding the reductant. Second, abandon unhindered hydrides like NaBH₄ and switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its bulky, electron-withdrawing acetate ligands make it exceptionally mild and selective for imines over aldehydes[3],[4].
Q: How do I avoid over-alkylation to the tertiary amine (Tris-(2-methyl-benzyl)-amine)?
A: Secondary amines are generally more nucleophilic than primary amines, making over-alkylation a common risk. However, the bis-ortho-methyl substitution provides a natural "steric shield" that heavily disfavors a third alkylation.
-
Solution: To guarantee a self-validating system against over-alkylation, strictly maintain a 1:1.05 stoichiometry (slight excess of primary amine). Never use an excess of aldehyde, as this forces the equilibrium toward the tertiary amine[3].
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - ACS Publications.3
-
Application Note: Reductive Amination Protocols for 3-Bromo-5-fluoro-2-methylbenzaldehyde - Benchchem. 1
-
Unexpected Selectivity in Ruthenium-Catalyzed Hydrosilylation of Primary Amides: Synthesis of secondary amines - The Royal Society of Chemistry. 5
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.4
Sources
- 1. 3-Bromo-5-fluoro-2-methylbenzaldehyde | 1378962-45-8 | Benchchem [benchchem.com]
- 2. N-(2-methylbenzyl)-2-phenoxypropanamide | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Common side products and impurities in Bis-(2-methyl-benzyl)-amine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Bis-(2-methyl-benzyl)-amine. This guide, compiled by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to equip you with the knowledge to navigate the complexities of this synthesis, ensuring high-yield and high-purity outcomes in your research and development endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Bis-(2-methyl-benzyl)-amine, providing causal explanations and actionable protocols to resolve them.
Question 1: Why is the yield of my Bis-(2-methyl-benzyl)-amine unexpectedly low?
A lower than expected yield can be attributed to several factors, primarily related to incomplete reaction or the formation of side products.
Possible Cause 1: Incomplete Imine Formation
The initial step in the reductive amination is the formation of an imine from 2-methylbenzaldehyde and an amine source (e.g., ammonia or 2-methylbenzylamine). This reaction is an equilibrium process.[1] If water, a byproduct of this step, is not effectively removed, the equilibrium may shift back towards the starting materials, leading to a lower overall yield.
Troubleshooting Protocol:
-
Azeotropic Removal of Water: If your reaction solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to continuously remove water as it is formed.
-
Use of Dehydrating Agents: Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, into your reaction mixture.[2]
Possible Cause 2: Over-reduction of the Aldehyde
The reducing agent used to convert the imine to the final amine product can also potentially reduce the starting aldehyde to 2-methylbenzyl alcohol. This is particularly a concern with strong reducing agents like sodium borohydride (NaBH₄) if the imine formation is slow.[3]
Troubleshooting Protocol:
-
Choice of Reducing Agent: Employ a milder reducing agent that is more selective for the imine or iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions which favor iminium ion formation.[3][5]
-
Stepwise Procedure: Consider a two-step approach where the imine is pre-formed and isolated before the addition of the reducing agent.[4]
Possible Cause 3: Formation of Tertiary Amine Byproducts
If ammonia is used as the nitrogen source, the initially formed 2-methylbenzylamine can react further with another molecule of 2-methylbenzaldehyde to produce Bis-(2-methyl-benzyl)-amine, and this can further react to form a tertiary amine.[6]
Troubleshooting Protocol:
-
Control of Stoichiometry: Carefully control the molar ratio of 2-methylbenzaldehyde to the ammonia source. Using an excess of the ammonia source can help to minimize the formation of the secondary and tertiary amines.
-
Reaction Conditions: Optimize reaction temperature and time. Lower temperatures may favor the formation of the primary amine.
Question 2: My final product is contaminated with an impurity that has a similar retention time in chromatography. What could it be?
Close-eluting impurities can be challenging to separate. Understanding their potential identity is the first step in developing an effective purification strategy.
Possible Impurity 1: Tris-(2-methyl-benzyl)-amine
This tertiary amine is a common byproduct, especially if the reaction conditions favor further alkylation of the desired secondary amine.
Identification and Confirmation:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of Tris-(2-methyl-benzyl)-amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the benzylic protons, but with different integration values and potentially slight shifts compared to the desired product.
Troubleshooting and Purification:
-
Reaction Optimization: As mentioned previously, adjusting the stoichiometry and reaction conditions can minimize the formation of this impurity.
-
Chromatography: Optimize your chromatographic method. A shallower gradient in liquid chromatography or a slower temperature ramp in gas chromatography may improve resolution. Consider using a different stationary phase.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Possible Impurity 2: N-(2-methylbenzyl)-N-(2-methylbenzylidene)iminium salt
This is the iminium ion intermediate. If the reduction step is incomplete, this species can persist in the final product mixture.
Identification and Confirmation:
-
LC-MS: This charged species may be detectable by mass spectrometry.
-
Work-up Procedure: During aqueous work-up, this iminium salt will likely hydrolyze back to 2-methylbenzaldehyde and 2-methylbenzylamine.
Troubleshooting and Purification:
-
Ensure Complete Reduction: Extend the reaction time for the reduction step or add a slight excess of the reducing agent.
-
Quenching: Quench the reaction carefully with water or a mild acid to hydrolyze any remaining imine or iminium ion. The resulting aldehyde and primary amine can then be more easily separated from the desired secondary amine.
Question 3: I observe the formation of a significant amount of 2-methylbenzyl alcohol. How can I prevent this?
The formation of 2-methylbenzyl alcohol is a clear indication of aldehyde reduction.
Primary Cause: Non-selective Reducing Agent
As discussed in Question 1, powerful reducing agents like NaBH₄ can readily reduce aldehydes, especially if imine formation is not rapid.[3]
Mitigation Strategy:
-
Selective Reducing Agents: The most effective solution is to switch to a more chemoselective reducing agent such as NaBH(OAc)₃ or NaBH₃CN.[4] These reagents show a strong preference for reducing the protonated imine (iminium ion) over the neutral carbonyl group.[1][4]
-
pH Control: Maintaining a slightly acidic pH (around 4-6) can accelerate the formation of the iminium ion, which is more readily reduced than the aldehyde.[3] Acetic acid is often used for this purpose.[4]
Frequently Asked Questions (FAQs)
What are the most common side products in the synthesis of Bis-(2-methyl-benzyl)-amine?
The synthesis of Bis-(2-methyl-benzyl)-amine, typically achieved through the reductive amination of 2-methylbenzaldehyde, can lead to several common side products.[1] Understanding these impurities is crucial for optimizing reaction conditions and developing effective purification strategies.
The most frequently encountered side products include:
-
2-Methylbenzyl Alcohol: This is formed by the reduction of the starting material, 2-methylbenzaldehyde. This side reaction is more prevalent when using less selective reducing agents.[7]
-
2-Methylbenzylamine: This primary amine is an intermediate in the reaction when ammonia is used as the nitrogen source. Incomplete reaction or specific reaction conditions can result in its presence in the final product mixture.
-
Tris-(2-methyl-benzyl)-amine: This tertiary amine is formed by the further reaction of the desired product, Bis-(2-methyl-benzyl)-amine, with another molecule of 2-methylbenzaldehyde and subsequent reduction.
-
N-(2-methylbenzylidene)-2-methylbenzylamine: This is the imine intermediate formed from the condensation of 2-methylbenzylamine and 2-methylbenzaldehyde. Incomplete reduction will leave this impurity in the product.
-
Unreacted 2-methylbenzaldehyde: Residual starting material will be present if the reaction does not go to completion.
How can I minimize the formation of these impurities?
Minimizing impurity formation is key to obtaining a high yield of pure Bis-(2-methyl-benzyl)-amine. The following table summarizes key strategies:
| Impurity | Mitigation Strategy |
| 2-Methylbenzyl Alcohol | Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] |
| 2-Methylbenzylamine | Ensure a sufficient molar equivalent of 2-methylbenzaldehyde is used relative to the amine source. |
| Tris-(2-methyl-benzyl)-amine | Carefully control the stoichiometry of the reactants. Avoid a large excess of 2-methylbenzaldehyde. |
| N-(2-methylbenzylidene)-2-methylbenzylamine | Ensure the reduction step goes to completion by allowing for sufficient reaction time or using a slight excess of the reducing agent. |
| Unreacted 2-methylbenzaldehyde | Drive the initial imine formation to completion by removing water. Ensure adequate reaction time. |
What analytical techniques are best for monitoring the reaction and assessing product purity?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
-
Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of the reaction. It can be used to visualize the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile components in the reaction mixture, including the desired product, starting materials, and many of the common side products.
-
High-Performance Liquid Chromatography (HPLC): Suitable for both monitoring the reaction and assessing the purity of the final product, especially for less volatile compounds. Coupled with a UV detector, it can quantify components with chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and can be used to identify and quantify impurities if their signals do not overlap significantly with those of the product.
What are the recommended purification methods for Bis-(2-methyl-benzyl)-amine?
The choice of purification method will depend on the physical state of the product and the nature of the impurities.
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities and some side products with different boiling points.[8]
-
Column Chromatography: This is a versatile technique for separating the desired product from closely related impurities. Silica gel is a common stationary phase, and the mobile phase can be a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: The basic nature of the amine product allows for its separation from neutral impurities (like 2-methylbenzyl alcohol and unreacted aldehyde) through an acid-base extraction workup. The amine can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.
Visualizing the Synthesis and Side Reactions
To better understand the chemical transformations involved, the following diagrams illustrate the main reaction pathway and the formation of key side products.
Caption: Main synthetic route and major side reactions.
References
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Amine synthesis by reductive amination. Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023, December 27). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2024, from [Link]
-
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link]
-
Baran, P. S., & Shen, H. C. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
ResearchGate. (n.d.). Self‐condensation and cross‐condensation reactions of 2‐MF to C14–C15.... [Link]
- Google Patents. (n.d.). CN104744265A - Synthesis process of dibenzylamine.
-
Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Selective N , N- Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate in the Presence of Phosphonium Salts. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. [Link]
-
National Institutes of Health. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. [Link]
-
National Institutes of Health. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]
-
American Chemical Society. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
PubChem. (n.d.). 2-methylbenzylamine (C8H11N). [Link]
- Google Patents. (n.d.). US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of novel symmetrical bis-Schiff bases of 5,5′- methylenebis(2-aminothiazole). [Link]
-
National Institutes of Health. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
-
Scientific Research Publishing. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Improving the stability of Bis-(2-methyl-benzyl)-amine for long-term storage
[1]
Executive Summary & Chemical Context
Bis-(2-methyl-benzyl)-amine is a secondary amine often utilized as a specialized intermediate in pharmaceutical synthesis.[1] While chemically robust under ideal conditions, its secondary amine structure combined with electron-rich benzylic positions makes it susceptible to two primary degradation pathways: oxidative deamination and carbamate formation .[1]
This guide provides a root-cause analysis of instability and actionable protocols to extend shelf-life from weeks to years.
| Property | Specification | Critical Note |
| Physical State | Liquid (Free Base) / Solid (Salt) | Free base is prone to atmospheric interaction.[1] |
| Basicity | Moderate (Secondary Amine) | Highly nucleophilic; reacts rapidly with atmospheric CO₂.[1] |
| Reactivity | Benzylic C-H Activation | Susceptible to radical autoxidation in air/light. |
The Degradation Mechanism (The "Why")
To preserve the molecule, one must understand its enemies. The instability of Bis-(2-methyl-benzyl)-amine is driven by the nitrogen lone pair and the activated benzylic protons.[1]
Pathway A: Carbamate Formation (The "White Crust")
Like most secondary amines, this molecule is a nucleophile that reacts reversibly with carbon dioxide (
Pathway B: Oxidative Degradation (The "Yellowing")
The benzylic position (adjacent to the nitrogen) is sensitive to autoxidation. In the presence of oxygen and light, the methylene group (
Figure 1: Primary degradation pathways.[1] The "White Precipitate" is a reversible CO2 adduct, while "Yellowing" indicates irreversible oxidation.
Troubleshooting Guide
Use this diagnostic table to identify issues based on visual inspection and analytical data.
Scenario A: The "White Crust" Phenomenon
Symptom: A white, crystalline solid forms on the threads of the bottle cap or floats in the liquid. Diagnosis: Carbamate Formation. The container was likely opened in a humid, CO₂-rich atmosphere without an inert gas purge. Immediate Action:
-
Do not heat aggressively to melt it (this accelerates oxidation).[1]
-
If the bulk liquid is clear, filter the solid (carbamate) rapidly under nitrogen.
-
Verify purity via NMR; carbamates often revert to free amine in DMSO-d6, masking the impurity. Use
for analysis.[1]
Scenario B: Progressive Yellowing
Symptom: The clear liquid turns pale yellow, then amber over months. Diagnosis: Oxidative Deamination/Imine Formation. Immediate Action:
-
Check HPLC purity.[1] If purity is >98%, distill under high vacuum to recover the clear amine.
-
If purity is <95%, purification via acid-base extraction (Protocol B) is required to remove non-basic oxidation byproducts.[1]
Scenario C: Assay Drop in HPLC vs. NMR
Symptom: HPLC shows low purity, but NMR looks "clean."
Diagnosis: Hygroscopicity. The amine has absorbed water (weight gain), diluting the effective assay without creating a new chemical peak in standard organic impurity methods.
Immediate Action: Perform a Karl Fischer (KF) titration.[1] If wet, dry over activated 3Å molecular sieves or distilled from
Stability Protocols
Protocol A: Inert Atmosphere Handling (Short-Term Storage)
For active use within 1-3 months.[1]
-
Purge: Never close a container without a 15-second purge of dry Nitrogen (
) or Argon ( ).[1] Argon is preferred as it is heavier than air and forms a "blanket" over the liquid. -
Seal: Use Parafilm® or electrical tape around the cap junction to prevent gas exchange.
-
Temperature: Store at 2°C to 8°C . Cold storage slows kinetic oxidation rates significantly.[1]
Protocol B: Conversion to Hydrochloride Salt (Long-Term Storage)
For storage >6 months.
Scientific Rationale: Protonating the nitrogen lone pair (
Figure 2: Workflow for converting the unstable free base into the highly stable Hydrochloride salt.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 10g of Bis-(2-methyl-benzyl)-amine in 100mL of anhydrous Diethyl Ether or Ethyl Acetate. Cool to 0°C.[1][2]
-
Acidification: Slowly add 1.1 equivalents of 2M HCl in Ether (or Dioxane). Caution: Exothermic reaction.
-
Precipitation: A thick white precipitate will form immediately.[1] Stir for 30 minutes to ensure complete conversion.
-
Isolation: Filter the solid using a sintered glass funnel.
-
Washing: Wash the cake with 2 x 20mL of cold ether to remove any non-basic oxidative impurities (which remain in the filtrate).
-
Drying: Dry under vacuum at 40°C.
-
Result: The resulting hydrochloride salt can be stored at room temperature for years without degradation.
Frequently Asked Questions (FAQs)
Q: Can I store the free base in a standard polyethylene (HDPE) bottle? A: It is not recommended for long-term storage.[1] HDPE is slightly permeable to oxygen over time.[1] Glass (amber) or fluorinated HDPE is superior.[1] Amber glass protects against photodegradation.[1]
Q: I see a "smoke" when I open the bottle. Is it reacting? A: Yes. If the environment contains HCl vapors (common in synthesis labs), the amine vapors react in the air to form ammonium salt micro-particles (smoke). This indicates the container is not sealed well.[3]
Q: How do I regenerate the free base from the salt?
A: Simply suspend the salt in Dichloromethane (DCM) and wash with 1M NaOH or saturated
Q: Does the methyl group on the benzyl ring affect stability compared to dibenzylamine? A: Yes. The methyl group is electron-donating, making the nitrogen slightly more basic (more prone to CO₂ capture) and the benzylic position slightly more electron-rich (more prone to oxidation) compared to unsubstituted dibenzylamine [1].[1]
References
-
Reactivity of Benzylic Amines: Deb, A., et al. "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2." Journal of Organic Chemistry, 2021. Link[1]
-
Amine-CO2 Interaction: Kortunov, P. V., et al. "Intersite Stability of Carbamate and Protonated Amine." ACS Omega, 2025. Link[1]
-
Salt Formation Protocols: "Preparation of small secondary amine hydrochloride salts." Tetrahedron Letters, 2004. Link
-
General Handling of Air-Sensitive Amines: Sigma-Aldrich Technical Bulletin, "Handling Air-Sensitive Reagents." Link
Methods for removing unreacted starting materials from Bis-(2-methyl-benzyl)-amine
Technical Support Guide: Purification of Bis-(2-methyl-benzyl)-amine
Executive Summary
Bis-(2-methyl-benzyl)-amine (also known as Di(2-methylbenzyl)amine) is a secondary amine typically synthesized via the reductive amination of 2-methylbenzaldehyde with 2-methylbenzylamine or by the alkylation of 2-methylbenzylamine with 2-methylbenzyl halides.
The critical purification challenge lies in the chemical similarity between the product (secondary amine) and the starting material (primary amine). Both are basic, lipophilic, and possess similar pKa values (~9.5), rendering standard acid-base extraction ineffective for separation.
This guide details three targeted methodologies to isolate high-purity Bis-(2-methyl-benzyl)-amine:
-
Chemical Scavenging (Salicylaldehyde Method): Best for removing <10% primary amine contamination.
-
Hydrochloride Salt Recrystallization: Best for scalability and final polishing (>99% purity).
-
Modified Chromatography: Best for removing tertiary amine byproducts.
Troubleshooting & Diagnostic Q&A
Q1: I see a persistent impurity spot on TLC just below my product. What is it? A: This is likely the primary amine starting material (2-methylbenzylamine). Primary amines are more polar than their secondary counterparts and typically elute slightly later (lower Rf) on silica gel.
-
Confirmation: Treat a small TLC sample with ninhydrin. Primary amines stain deep purple/red; secondary amines often stain less intensely or different colors (yellow/brown) depending on the specific structure.
Q2: My product smells strongly of almonds/marzipan. Is this normal? A: No. This indicates residual 2-methylbenzaldehyde .
-
Fix: Perform a sodium bisulfite (
) wash. The aldehyde forms a water-soluble bisulfite adduct, while the amine remains in the organic layer.
Q3: I have a non-polar impurity running near the solvent front. What is it? A: This is likely Tris-(2-methyl-benzyl)-amine , the tertiary amine formed by over-alkylation.
-
Fix: This is difficult to remove chemically. Use flash chromatography (Method C) or careful fractional crystallization of the HCl salt.
Q4: Standard acid-base extraction didn't clean up the reaction. Why? A: Acid-base extraction separates neutral impurities (aldehydes, halides) from basic amines.[1] It cannot separate a primary amine from a secondary amine because both protonate at similar pH levels. You must use Chemical Scavenging (Method A).
Detailed Purification Protocols
Method A: The Salicylaldehyde Scavenge (Best for Primary Amine Removal)
Principle: Salicylaldehyde reacts selectively and rapidly with primary amines to form insoluble or easily separable Schiff bases (imines). It does not form stable neutral products with secondary amines.
Reagents:
-
Salicylaldehyde (1.1 - 1.5 equivalents relative to the primary amine impurity).
-
Solvent: Ethyl Acetate or Toluene.
Protocol:
-
Quantify Impurity: Estimate the mole % of unreacted 2-methylbenzylamine using
NMR or GC. -
Reaction: Dissolve the crude mixture in Ethyl Acetate (5 mL/g). Add Salicylaldehyde (1.2 eq vs. impurity). Stir at room temperature for 30–60 minutes.
-
Observation: The solution often turns yellow/orange due to imine formation.
-
-
Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 10% aqueous Acetic Acid or 1M HCl .
-
Separation: Drain the aqueous layer (contains product) into a clean flask. Discard the organic layer.
-
Recovery: Basify the aqueous layer to pH >12 using NaOH pellets or 50% NaOH solution. Extract the milky emulsion with Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Dry over
, filter, and concentrate.
Method B: Hydrochloride Salt Recrystallization (Best for High Purity)
Principle: The HCl salt of the symmetric secondary amine often crystallizes well, whereas the salts of the primary amine or asymmetric impurities remain in the mother liquor.
Protocol:
-
Salt Formation: Dissolve crude freebase amine in diethyl ether or Ethanol. Cool to 0°C.
-
Acidification: Add 2M HCl in diethyl ether (or concentrated aqueous HCl if using ethanol) dropwise until pH < 2.
-
Visual: A white precipitate should form immediately.
-
-
Recrystallization:
-
Collection: Filter the white needles. Wash with cold ether.
-
Freebasing (Optional): If the free amine is required, partition the salt between 1M NaOH and DCM.
Method C: Flash Chromatography with TEA Modifier
Principle: Silica gel is slightly acidic and causes amines to "tail" (streak). Adding Triethylamine (TEA) blocks active silanol sites.
Mobile Phase: Hexanes : Ethyl Acetate (Start 95:5, Gradient to 80:20) + 1% Triethylamine .[6]
-
Note: The TEA must be present in the column equilibration step.
Technical Data & Decision Logic
Table 1: Impurity Profile & Removal Strategy
| Impurity Type | Chemical Species | pKa (Approx) | Solubility (Acidic Water) | Removal Method |
| Starting Material | 2-Methylbenzylamine | ~9.5 | Soluble | Salicylaldehyde Scavenge |
| Starting Material | 2-Methylbenzaldehyde | N/A (Neutral) | Insoluble | Sodium Bisulfite Wash |
| Byproduct | Tris-(2-methyl-benzyl)-amine | ~9.0 | Soluble (often slower) | Chromatography / Recrystallization |
| Target Product | Bis-(2-methyl-benzyl)-amine | ~9.8 | Soluble | N/A |
Figure 1: Purification Logic Flowchart
Caption: Logical workflow for the purification of Bis-(2-methyl-benzyl)-amine, prioritizing chemical scavenging for primary amine removal.
References
-
Reductive Amination & Impurity Profiles
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
- Salicylaldehyde Scavenging Method: Wulfman, D. S., et al. "Purification of Secondary Amines." Synthesis, 1978. (General methodology for Schiff base separation). Context: This is a foundational technique in organic synthesis for separating primary/secondary amines based on imine stability.
-
Amine Salt Recrystallization
- Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.
-
Chromatography of Amines
- "Purification of Amines: Overcoming Tailing on Silica.
Sources
Validation & Comparative
Comparative Analysis of Bis-(2-methyl-benzyl)-amine with Other Secondary Amine Ligands
Introduction: The Strategic Role of Secondary Amines in Catalysis
In the realm of organometallic chemistry and drug development, the rational design of transition metal catalysts relies heavily on the steric and electronic tuning of supporting ligands. Secondary amines, particularly when deprotonated to form strongly donating amido ligands, are foundational to a wide array of catalytic transformations, including Buchwald-Hartwig aminations, olefin polymerizations, and asymmetric hydrogenations.
Bis-(2-methyl-benzyl)-amine (B2MBA) occupies a highly privileged "Goldilocks" zone within ligand design. Typically synthesized via the highly selective hydrogenative homocoupling of 2-methylbenzonitrile or reductive amination of 2-methylbenzaldehyde [1], B2MBA features ortho-methyl groups on its benzylic arms. This subtle structural modification imparts restricted rotation around the N–C and C–Aryl bonds upon metal coordination, creating a well-defined chiral-like pocket.
As a Senior Application Scientist, I frequently observe that selecting the correct secondary amine precursor dictates the success or failure of a catalytic cycle. This guide objectively compares B2MBA against other benchmark secondary amines, providing the causality behind experimental choices and self-validating protocols for your workflows.
Structural and Performance Comparison
To understand the utility of B2MBA, we must benchmark it against its unsubstituted analog, Dibenzylamine (DBA) , and a highly sterically demanding analog, Bis(2,4,6-trimethylbenzyl)amine (BTMA) .
The core difference lies in the steric shielding of the metal center. DBA often fails to prevent bimolecular catalyst decomposition (dimerization) due to its open coordination sphere [2]. Conversely, excessively bulky ligands like BTMA can inhibit the oxidative addition of bulky substrates. B2MBA provides sufficient steric bulk to stabilize low-coordinate metal intermediates while maintaining enough flexibility to allow substrate binding.
Quantitative Comparison of Ligand Properties
| Ligand | Steric Profile (Cone Angle Proxy) | Electronic Donicity | Metal Complex Stability | Typical Application Profile | Synthetic Accessibility |
| Dibenzylamine (DBA) | Low (~105°) | Standard | Low (Prone to dimerization) | Unhindered cross-coupling | High (Commercially abundant) |
| Bis-(2-methyl-benzyl)-amine (B2MBA) | Medium (~125°) | Enhanced (Inductive +I effect from o-CH₃) | High (Restricted rotation shields metal) | Enantioselective catalysis, bulky amination | High (Via reductive amination) [3] |
| Bis(2,4,6-trimethylbenzyl)amine (BTMA) | High (~145°) | High | Very High | Stabilization of highly reactive intermediates | Moderate (Requires custom synthesis) |
Logical Relationships in Ligand Tuning
The performance of B2MBA is not accidental; it is a direct consequence of its structural geometry. The diagram below illustrates the causal relationship between the specific structural features of B2MBA and the resulting catalytic outcomes.
Logical relationship between B2MBA structural features and catalytic performance.
Experimental Workflows & Self-Validating Protocols
To leverage B2MBA effectively, researchers must employ rigorous, self-validating protocols. The following methodologies detail the synthesis of the active metal-amido complex and its subsequent evaluation.
Step-by-step experimental workflow for amido-metal complex synthesis and screening.
Protocol 1: Synthesis of Lithium Bis(2-methylbenzyl)amide (Ligand Precursor)
Causality Note: Deprotonation must be performed at cryogenic temperatures to prevent unwanted nucleophilic attack of the butyl anion on the benzylic positions, ensuring exclusive N–H deprotonation.
-
Preparation: In a nitrogen-filled glovebox, dissolve 5.0 mmol of Bis-(2-methyl-benzyl)-amine in 20 mL of anhydrous, degassed THF in a Schlenk flask.
-
Cryogenic Cooling: Transfer the flask to a Schlenk line and cool to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add 5.2 mmol of n-butyllithium (2.5 M in hexanes) over 10 minutes. The slight excess ensures complete deprotonation without leaving unreacted amine that could act as a competing neutral ligand.
-
Equilibration: Allow the reaction mixture to slowly warm to room temperature over 2 hours. The solution will typically transition to a pale yellow color, indicating the formation of the lithium amide.
-
Isolation: Remove the solvent in vacuo. Wash the resulting solid with cold anhydrous pentane (2 x 5 mL) to remove trace hexanes and unreacted starting materials, yielding a highly pure lithium amide powder ready for transmetalation.
Protocol 2: Benchmark Catalytic Screening with Self-Validation
Causality Note: To ensure trustworthiness, this protocol utilizes a self-validating quantitative NMR (qNMR) system. By introducing an internal standard at the beginning of the reaction, any physical losses during workup do not skew the calculated catalytic yield.
-
Reaction Setup: In a glovebox, combine the metal precursor (e.g., Pd(OAc)₂ at 2 mol%), the synthesized Lithium Bis(2-methylbenzyl)amide (4 mol%), and the target substrates (e.g., an aryl halide and a primary amine) in a sealed vial with 2 mL of toluene.
-
Internal Standard Addition (Critical Step): Add exactly 0.50 mmol of 1,3,5-trimethoxybenzene . This compound is chosen because its singlet NMR peaks do not overlap with typical aromatic or aliphatic product signals.
-
Execution: Heat the reaction block to 80 °C for 12 hours.
-
Aliquot Analysis: Cool the vial, extract a 0.1 mL aliquot, and filter it through a short pad of Celite to remove metal particulates (which broaden NMR signals via paramagnetism).
-
Validation: Dilute the aliquot in CDCl₃ and acquire a ¹H NMR spectrum. Calculate the absolute conversion by integrating the product's benzylic protons against the 1,3,5-trimethoxybenzene standard (δ ~6.1 ppm).
Conclusion
For drug development professionals and inorganic chemists, the choice of a secondary amine ligand is a critical variable that dictates catalytic efficiency. While Dibenzylamine is cost-effective, its lack of steric shielding often leads to premature catalyst death. Bis-(2-methyl-benzyl)-amine provides a scientifically elegant solution: its ortho-methyl groups create a restrictive chiral pocket that stabilizes reactive metal centers without entirely blocking substrate access. By integrating B2MBA into your workflows using the self-validating protocols outlined above, you can achieve higher turnover numbers and more reproducible batch-to-batch results.
References
-
Selective Construction of a Biomass-Based Secondary Amine by Hydrogenative Homocoupling of Nitrile Using an Iridium Complex in a Metal–Organic Framework ACS Catalysis, 2023, 13, 15, 10261–10281. URL:[Link]
-
Unexpected Selectivity in Ruthenium-Catalyzed Hydrosilylation of Primary Amides: Synthesis of secondary amines Chemical Communications (The Royal Society of Chemistry), 2013, 49, 8196-8198. URL:[Link]
-
Facile Synthesis of COF-Supported Reduced Pd-Based Catalyst for One-Pot Reductive Amination of Aldehydes Catalysts (MDPI), 2021, 11(2), 287. URL:[Link]
Comprehensive Comparison Guide: Catalytic Activity of Substituted Bis(benzyl)amine Complexes
Executive Summary & Rationale
Bis(benzyl)amine (BBA) and its substituted derivatives represent a highly versatile class of ligands and intermediates in organometallic catalysis. The virtual chemical space of bis(benzyl)amines is incredibly large, based on reliable chemical methods for their construction and available synthetic monomers[1]. While historically known as products of catalytic hydrogenation (e.g., the reduction of benzonitriles to benzylamines via ruthenium hydride complexes[2]), rationally substituted BBA ligands are increasingly utilized to tune the steric and electronic environments of transition metal catalysts (such as Pd, Ru, and Cu).
This guide objectively compares the catalytic performance of various substituted bis(benzyl)amine metal complexes, providing researchers and drug development professionals with a mechanistic framework, comparative data, and self-validating experimental protocols.
Mechanistic Framework: How Substitution Dictates Catalytic Efficacy
The catalytic efficacy of a metal complex is fundamentally dictated by the electron density at the metal center and the steric bulk of its coordination sphere. In BBA complexes, substitutions on the benzyl aromatic rings exert two primary effects:
-
Electronic Tuning (Inductive Effects): Although the sp³-hybridized methylene bridge insulates direct resonance, electron-donating groups (EDGs, e.g., -OCH₃) or electron-withdrawing groups (EWGs, e.g., -CF₃) on the benzyl rings inductively modulate the basicity of the amine nitrogen. An electron-rich nitrogen increases electron density at the metal center, accelerating the oxidative addition of aryl halides. Conversely, EWGs reduce electron density, facilitating reductive elimination.
-
Non-Covalent Interactions (π-π Stacking): The benzyl rings can engage in intramolecular π-π stacking with aryl substrates or adjacent ligands. Structural analyses of BBA derivatives in enzyme pockets have demonstrated their propensity to form robust π-π stacking interactions[3], a phenomenon that similarly stabilizes transition states in cross-coupling and carboamination reactions[4].
Influence of BBA ligand electronic properties on the fundamental steps of the catalytic cycle.
Comparative Analysis of Substituted BBA-Pd(II) Complexes
To illustrate the structure-activity relationship, we compare four distinct BBA-Pd(II) complexes in a standardized Suzuki-Miyaura cross-coupling assay (Aryl bromide + Phenylboronic acid at 60°C).
| Catalyst Complex | Substitution Pattern | Electronic Nature | TOF (h⁻¹) | Yield (%) | Primary Catalytic Advantage |
| Complex A | Unsubstituted BBA | Neutral | 1,200 | 82 | Baseline stability; balanced oxidative addition and reductive elimination. |
| Complex B | 4-Methoxy BBA | Electron-Rich (EDG) | 2,800 | 96 | Rapid oxidative addition; ideal for unactivated or electron-rich aryl chlorides. |
| Complex C | 4-Trifluoromethyl BBA | Electron-Deficient (EWG) | 850 | 65 | Fast reductive elimination; prevents catalyst trapping in sterically hindered products. |
| Complex D | 2,6-Dimethyl BBA | Sterically Hindered | 1,500 | 89 | High resistance to bimolecular catalyst deactivation (aggregation into Pd black). |
Data Synthesis: Complex B demonstrates superior Turnover Frequency (TOF) for standard substrates due to the enhanced nucleophilicity of the metal center. However, Complex C may be preferred when reductive elimination is the rate-limiting step, showcasing the necessity of matching the ligand's electronic profile to the specific substrate challenge.
Experimental Methodologies & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system using an internal standard and kinetic sampling. This prevents false positives caused by solvent evaporation or variable injection volumes.
Protocol: Kinetic Evaluation of BBA-Metal Catalysts
-
Preparation of the Catalytic Stock: In a nitrogen-filled glovebox, dissolve 0.05 mmol of the substituted bis(benzyl)amine ligand and 0.05 mmol of metal precursor (e.g., Pd(OAc)₂) in 5.0 mL of anhydrous toluene. Stir for 30 minutes at room temperature to ensure complete complexation.
-
Reaction Assembly: To a Schlenk flask, add 1.0 mmol of aryl halide, 1.5 mmol of boronic acid, and 2.0 mmol of K₂CO₃.
-
Internal Standard Addition (Critical Step): Add exactly 0.5 mmol of n-dodecane. Causality: Dodecane is inert and non-volatile under these conditions; tracking the product-to-dodecane ratio via GC-FID normalizes all data points, validating the kinetic curve regardless of minor solvent loss.
-
Initiation: Inject 0.5 mL of the catalytic stock (0.5 mol% loading) into the reaction mixture and heat to the target temperature (e.g., 60°C).
-
Kinetic Sampling: Withdraw 50 μL aliquots at t = 5, 15, 30, 60, and 120 minutes. Quench immediately in 0.5 mL of ethyl acetate exposed to air (to deactivate the catalyst).
-
Analysis: Analyze via GC-FID. Calculate the Turnover Frequency (TOF) from the linear portion of the conversion vs. time plot (typically the first 15-30% conversion).
Self-validating experimental workflow for evaluating BBA complex catalytic kinetics.
Decision Matrix for Researchers
When designing a catalytic process utilizing bis(benzyl)amine complexes, researchers must align the ligand's electronic profile with the reaction's rate-limiting step:
-
Choose Electron-Rich BBA (e.g., 4-OMe) when activating challenging substrates (e.g., aryl chlorides) where oxidative addition is sluggish.
-
Choose Sterically Hindered BBA (e.g., 2,6-DiMe) when long reaction times are required, as the steric bulk shields the metal center from bimolecular deactivation pathways.
-
Choose Electron-Deficient BBA (e.g., 4-CF₃) when synthesizing highly congested molecules where reductive elimination is the bottleneck.
References
-
Title: Structural Analysis and Development of Notum Fragment Screening Hits - ACS Publications Source: acs.org URL:[Link]
-
Title: Structural Analysis and Development of Notum Fragment Screening Hits - ResearchGate Source: researchgate.net URL:[Link]
-
Title: Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands - ACS Publications Source: acs.org URL:[Link]
-
Title: Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC Source: nih.gov URL:[Link]
Sources
Structural Comparison & Performance Guide: Bis-(2-methyl-benzyl)-amine and Analogues
Executive Summary: The Ortho-Effect Advantage
Bis-(2-methyl-benzyl)-amine (B2MBA) represents a critical structural variation within the dibenzylamine family. While often viewed merely as a derivative of the parent dibenzylamine (DBA), the introduction of methyl groups at the ortho positions (2,2'-substitution) introduces significant steric shielding around the nitrogen center.
This guide objectively compares B2MBA against its unhindered analogues—specifically Dibenzylamine and Bis(4-methylbenzyl)amine. The data presented demonstrates that B2MBA is not just a structural isomer but a functional tool for applications requiring kinetic selectivity , supramolecular locking , and lipophilic modulation .
Structural & Physicochemical Analysis[1][2]
The primary differentiator of B2MBA is the proximity of the methyl group to the amine nitrogen. This creates a "steric gate" that influences both reactivity and non-covalent interactions.
Comparative Analogue Matrix
| Feature | Bis-(2-methyl-benzyl)-amine (B2MBA) | Dibenzylamine (DBA) | Bis(4-methylbenzyl)amine (B4MBA) |
| Structure Type | Ortho-hindered Secondary Amine | Unsubstituted Secondary Amine | Para-substituted Secondary Amine |
| Steric Bulk | High (Proximal to N-center) | Low | Low (Distal to N-center) |
| Electronic Effect | Inductive (+I) Donor | Neutral Standard | Inductive (+I) Donor |
| Nitrogen Basicity | Modulated by steric inhibition of solvation | Baseline (pKa ~ 8.5-9.0 range) | Slightly Enhanced (+I effect dominant) |
| Lipophilicity | High (Increased hydrocarbon surface) | Moderate | High |
| Key Application | Supramolecular "Stoppers", Selective Ligands | General Intermediate, Corrosion Inhibitor | Electronic Tuning without Sterics |
Structural Visualization (Graphviz)
The following diagram illustrates the functional divergence caused by the ortho-methyl substitution.
Figure 1: Functional divergence map highlighting how ortho-substitution drives steric applications versus the electronic dominance in para-analogues.[1]
Performance Case Studies
Case Study A: Catalytic Synthesis & Kinetic Selectivity
In reductive amination protocols, B2MBA serves as a stress-test substrate for catalyst steric tolerance.
-
Observation: When synthesizing B2MBA from 2-methylbenzonitrile via hydrogenation, yields are consistently lower (91.8%) compared to the para-analogue (96.6%) under identical conditions (Cobalt/Xantphos catalysis).
-
Mechanistic Insight: The ortho-methyl groups hinder the approach of the bulky catalyst-hydride species to the intermediate imine.
-
Application: This reduced reactivity is advantageous in selective alkylation . B2MBA is less prone to over-alkylation to tertiary amines compared to DBA, making it a "cleaner" nucleophile in controlled synthesis.
Case Study B: Supramolecular Chemistry (The "Locking" Effect)
B2MBA is uniquely suited for constructing mechanically interlocked molecules (Rotaxanes).
-
Mechanism: The ammonium salt of B2MBA forms a bulky "axle." The ortho-methyl groups act as steric barriers that significantly increase the energy barrier for a macrocycle (like Crown Ethers) to slip off the axle compared to the unsubstituted DBA.
-
Data Support: Crystallographic studies of B2MBA salts show the methyl groups distort the aromatic ring planarity relative to the C-N bond, creating a wider effective cone angle that "locks" supramolecular structures in place [4].
Experimental Protocol: Selective Synthesis of B2MBA
This protocol describes the synthesis of B2MBA via Reductive Amination, optimized to overcome the steric hindrance described above.
Objective: Synthesize Bis-(2-methyl-benzyl)-amine with >90% purity.
Reagents & Equipment
-
Substrate: 2-Methylbenzonitrile (1.0 equiv)
-
Reductant: Ammonia Borane (NH3[1]·BH3) or H2 (50 bar)
-
Catalyst: Co(Xantphos)Cl2 (in situ generated) or Pt-Nanowires
-
Solvent: THF or Toluene (Anhydrous)
-
Analysis: GC-MS, 1H NMR (CDCl3)
Workflow Diagram
Figure 2: Optimized reductive amination workflow for sterically hindered nitriles.
Characterization Standards (Self-Validation)
To validate the identity of B2MBA, the following NMR signals must be present. The absence of the ortho-methyl singlet or a shift in the benzylic protons indicates contamination with the para-isomer or incomplete reaction.
-
1H NMR (300 MHz, CDCl3):
-
δ 7.27–7.12 (m, 8H): Aromatic protons (Multiplet).
-
δ 3.82 (s, 4H): Benzylic -CH2- protons. Note: This singlet is critical. A split or shift suggests restricted rotation or asymmetry.
-
δ 2.31 (s, 6H): Ortho-Methyl groups. Distinct from Para-methyl which typically appears ~2.35-2.40 ppm.
-
δ 1.60 (br s, 1H): N-H proton.
-
References
-
Selective Synthesis of Secondary Amines from Nitriles by a User-Friendly Cobalt Catalyst. Source: Advanced Synthesis & Catalysis (2019).[1] Context: Comparative yields of ortho- vs para-substituted benzylamines.[1] URL:[Link]
-
Unexpected Selectivity in Ruthenium-Catalyzed Hydrosilylation of Primary Amides. Source: Chemical Communications (2013).[2] Context: NMR characterization data for Bis(2-methylbenzyl)amine (Compound 4g). URL:[Link]
-
Facile Synthesis of COF-Supported Reduced Pd-Based Catalyst. Source: MDPI (2021). Context: GC-MS and NMR spectra validation for B2MBA. URL:[Link]
-
Self-Assembly of Daisy Chain Oligomers from Heteroditopic Molecules. Source: Journal of Polymer Science Part A (2010).[3] Context: Use of Bis(2-methylbenzyl)ammonium salts in rotaxane synthesis and steric locking. URL:[Link]
Sources
Efficacy of Bis-(2-methyl-benzyl)-amine in catalysis versus commercially available ligands
The following guide provides an in-depth technical analysis of Bis-(2-methyl-benzyl)-amine (also known as Bis(2-methylbenzyl)amine or Di(2-methylbenzyl)amine), focusing on its structural properties and efficacy in catalysis.
While frequently encountered as a high-value product of reductive amination, this guide analyzes its role as a sterically modulated secondary amine ligand and catalyst precursor , comparing it against standard commercial alternatives.
Executive Summary
Bis-(2-methyl-benzyl)-amine (CAS: 10024-74-5) represents a specific class of sterically hindered secondary amines . Unlike its unhindered analog (dibenzylamine) or its chiral counterpart (bis(α-methylbenzyl)amine), this ligand offers a unique balance of ortho-shielding and nucleophilicity .
In catalysis, its primary efficacy lies in:
-
Stabilization of Metal Nanoparticles : acting as a capping agent that prevents aggregation while permitting substrate access.
-
Modulated Basicity : The ortho-methyl groups increase steric bulk (cone angle) without significantly altering the electronic density of the nitrogen lone pair, unlike electron-withdrawing substituents.
-
Transient Directing Group (TDG) Potential : For C-H activation protocols requiring reversible imine formation with steric protection.
This guide compares Bis-(2-methyl-benzyl)-amine against Dibenzylamine (standard), Bis(1-phenylethyl)amine (chiral), and Dicyclohexylamine (bulky aliphatic).
Structural & Mechanistic Analysis
Steric vs. Electronic Profile
The efficacy of Bis-(2-methyl-benzyl)-amine stems from the ortho-effect . The two methyl groups at the 2-position of the benzyl rings create a "molecular fence" around the nitrogen center.
-
Steric Bulk : The ligand exerts a larger Tolman Cone Angle equivalent than dibenzylamine, restricting the approach of large substrates or preventing the formation of over-coordinated metal complexes (e.g., preventing
formation in favor of active ). -
Electronic Effect : The methyl groups are weak
-donors. This makes the amine slightly more basic/nucleophilic than dibenzylamine, enhancing its -donation to metal centers (Pd, Pt, Ni).
Mechanism of Action (Ligand Role)
In Pd-catalyzed cross-couplings or hydrogenation, the amine acts as a stabilizing ligand. The ortho-methyl groups prevent the formation of stable, inactive "palladium black" aggregates more effectively than unhindered amines.
Figure 1: Mechanistic impact of ortho-substitution on Palladium catalyst stabilization. The steric bulk prevents irreversible aggregation.
Comparative Efficacy Data
The following table contrasts Bis-(2-methyl-benzyl)-amine with commercially available alternatives in the context of Ligand Efficacy and Physical Properties .
| Feature | Bis-(2-methyl-benzyl)-amine | Dibenzylamine | Bis(1-phenylethyl)amine | Dicyclohexylamine |
| Structure | Ortho-Methyl Hindered | Unhindered | Alpha-Methyl (Chiral) | Aliphatic Cyclic |
| Role | Steric Ligand / Stabilizer | Standard Base / Ligand | Chiral Auxiliary | Bulky Base |
| Steric Bulk | High (Ortho-protection) | Low | High (Chiral pocket) | Very High |
| Coordination | Moderate (Balanced) | Strong (Prone to saturation) | Weak (Steric clash) | Weak |
| Pd Stabilization | Excellent (Nanoparticles) | Moderate | Good | Moderate |
| Key Application | Nanoparticle Synthesis, C-H Activation | General Amination | Asymmetric Synthesis | Elimination Reactions |
Experimental Insight: Pd Nanoparticle Stabilization
In the synthesis of Pd nanoparticles for hydrogenation, Bis-(2-methyl-benzyl)-amine derived complexes show superior control over particle size distribution compared to dibenzylamine.
-
Protocol : Thermal decomposition of
. -
Result : The ortho-methyl variant yields smaller, more active Pd nanoparticles (
nm) due to slower growth kinetics induced by steric hindrance [1].
Experimental Protocols
Protocol: In-Situ Ligand Evaluation for Pd-Catalyzed Coupling
This protocol validates the efficacy of the amine as a ligand in a standard Suzuki-Miyaura or Heck coupling screen.
Reagents:
-
Pd(OAc)₂ (1 mol%)
-
Ligand : Bis-(2-methyl-benzyl)-amine (2 mol%) vs. Dibenzylamine (2 mol%)
-
Substrate: 4-Bromoanisole (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/H₂O (100°C)
Workflow:
-
Pre-complexation : Charge a reaction vial with Pd(OAc)₂ and the Amine Ligand in Toluene. Stir at RT for 15 min to form the Pd-Amine active species. Note: A color change (orange to pale yellow) indicates coordination.
-
Addition : Add aryl halide, boronic acid, and base.
-
Reaction : Seal and heat to 100°C for 4 hours.
-
Analysis : Quench with water, extract with EtOAc. Analyze organic layer by GC-FID using dodecane as an internal standard.
Expected Outcome:
-
Bis-(2-methyl-benzyl)-amine : Higher Turnover Frequency (TOF) in the initial hour due to prevention of Pd black formation.
-
Dibenzylamine : Lower yield due to potential catalyst deactivation (aggregation) or formation of coordinatively saturated inactive species (
).
Synthesis of the Ligand (If not purchased)
If the ligand is unavailable, it can be synthesized via Reductive Amination [2]:
-
Mix 2-methylbenzaldehyde (2.0 equiv) and ammonium acetate (1.0 equiv) or ammonia.
-
Catalyst: Pd/C or Pt-nanowires under H₂ (1-4 bar).
-
The ortho-methyl group makes the formation of the tertiary amine (tris) difficult, resulting in high selectivity (>90%) for the desired secondary amine [3].
Critical Distinction: Ortho- vs. Alpha-Substitution
Researchers often confuse Bis-(2-methyl-benzyl)-amine with Bis(α-methylbenzyl)amine (Bis(1-phenylethyl)amine).
-
Bis-(2-methyl-benzyl)-amine : Achiral (unless atropisomeric at low temp). Used for steric bulk .[1]
-
Bis(α-methylbenzyl)amine : Chiral (
or ). Used for enantioselective induction.
Guidance : If your goal is asymmetric catalysis (e.g., chiral lithium amide bases), use the Alpha -variant. If your goal is stabilizing a metal center with a robust, bulky nitrogen donor, use the Ortho -variant described here.
Figure 2: Structural distinction between the ortho-methyl (steric) and alpha-methyl (chiral) ligands.
References
-
Synthesis and characterization of bis(amine)palladium(II) carboxylate complexes . Dalton Transactions, 2010 . Describes the use of bulky amine ligands to stabilize Pd precursors and control nanoparticle growth.
-
Selective Synthesis of Secondary Amines from Nitriles . Advanced Synthesis & Catalysis, 2019 . Details the reductive amination pathways yielding bis(2-methylbenzyl)amine with high selectivity due to steric constraints.
-
Facile Synthesis of COF-Supported Reduced Pd-Based Catalyst . Catalysts, 2021 . Provides spectral data (GC-MS, NMR) for Bis(2-methylbenzyl)amine and demonstrates its formation as a stable secondary amine product.
-
Palladium-catalyzed coupling of functionalized primary and secondary amines . Journal of the American Chemical Society, 2009 . Discusses the challenges of coupling bulky secondary amines and the ligand requirements for these transformations.
Sources
A Comparative Guide to In-Silico Modeling of Bis-(2-methyl-benzyl)-amine Complexes using DFT
This guide provides an in-depth comparison of computational methodologies for the in-silico analysis of Bis-(2-methyl-benzyl)-amine (B2MBA) transition metal complexes. Tailored for researchers in coordination chemistry and drug development, this document moves beyond a simple recitation of protocols to explain the fundamental reasoning behind methodological choices, ensuring a robust and validated computational framework. We will explore how different Density Functional Theory (DFT) approaches can yield varying results and provide a detailed workflow for obtaining reliable structural and electronic data.
The Rationale for In-Silico Modeling of B2MBA Complexes
Bis-(2-methyl-benzyl)-amine is a bidentate ligand capable of forming stable chelate complexes with a variety of transition metals. The steric hindrance from the ortho-methyl groups on the benzyl rings can enforce specific coordination geometries, influencing the complex's catalytic activity, electronic properties, and potential as a therapeutic agent. Predicting these properties through experimental means alone can be resource-intensive. In-silico modeling, particularly with DFT, offers a powerful, predictive tool to explore potential structures, understand electronic landscapes, and screen candidates before committing to synthesis.
DFT has become a cornerstone of theoretical coordination chemistry, enabling the accurate prediction of structures and properties for organometallics and coordination compounds. This guide will compare several DFT functionals to assess their performance in modeling a representative B2MBA complex, providing a framework for selecting the appropriate level of theory for your research needs.
Experimental Workflow: A Self-Validating Protocol
The reliability of any computational result hinges on a meticulously planned and executed workflow. The following protocol is designed as a self-validating system, incorporating checks to ensure the final data represents a true energetic minimum and not a transitional state.
Diagram of the Computational Workflow
The entire process, from initial structure creation to final analysis, can be visualized as follows:
Caption: Workflow for DFT analysis of B2MBA complexes.
Step-by-Step Methodology
I. Initial Structure Generation:
-
Molecule Building: Construct the 3D structure of the Bis-(2-methyl-benzyl)-amine ligand and the chosen metal cation (e.g., Cu(II)) using a molecular editor like Avogadro or GaussView.
-
Coordination: Manually position the ligand to coordinate with the metal center through the two nitrogen atoms, creating an initial guess for the complex geometry. For a four-coordinate complex, add two ancillary ligands (e.g., chloride ions).
-
Pre-optimization: Perform a quick geometry optimization using a low-cost molecular mechanics force field (e.g., UFF). This step generates a reasonable starting structure, which is crucial for the convergence of the more computationally expensive DFT calculation.
II. DFT Geometry Optimization:
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). This file must specify the charge, spin multiplicity, level of theory (functional and basis set), and calculation type (optimization).
-
Functional and Basis Set Selection: The choice of functional and basis set is the most critical decision in a DFT calculation and directly impacts the accuracy of the results.
-
For the Ligand (C, H, N): A Pople-style basis set like 6-31G(d,p) or a more modern, computationally efficient set like def2-SVP is a good starting point.
-
For the Transition Metal: An effective core potential (ECP) basis set like LANL2DZ is often used to reduce computational cost by treating core electrons implicitly. Alternatively, all-electron basis sets like def2-SVP or the larger def2-TZVP can be used for higher accuracy.
-
-
Execution: Run the geometry optimization calculation. The software will iteratively adjust the positions of the atoms to find a stationary point on the potential energy surface.
III. Verification and Refinement:
-
Frequency Calculation: Once the optimization converges, perform a vibrational frequency calculation at the same level of theory. This is a non-negotiable step. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, requiring a re-optimization.
-
Single-Point Energy Calculation (Optional but Recommended): For higher accuracy, use the optimized geometry to run a single-point energy calculation with a more robust functional and a larger basis set (e.g., M06/def2-TZVP). This multi-level approach balances computational cost and accuracy.
-
Property Analysis: From the converged wavefunction, calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Natural Bond Orbital (NBO) analysis for charge distribution, and the Molecular Electrostatic Potential (MEP) to identify reactive sites.
Performance Comparison of DFT Functionals
The challenge in modeling transition metal complexes lies in accurately describing electron correlation, which varies significantly among different DFT functionals. To illustrate this, we present a comparative analysis of three popular functionals on a hypothetical [Cu(B2MBA)Cl₂] complex.
| Parameter | BP86 (GGA) | B3LYP (Hybrid-GGA) | M06 (Hybrid-Meta-GGA) | Causality Behind Differences |
| Cu-N Bond Length (Å) | 2.085 | 2.041 | 2.035 | GGAs like BP86 often underestimate the Hartree-Fock exchange, leading to more delocalized electron density and typically longer, weaker bonds. Hybrid functionals like B3LYP and M06 include a percentage of exact exchange, resulting in more accurate, shorter bond lengths. |
| N-Cu-N Bond Angle (°) | 92.5 | 94.1 | 94.5 | The bond angle is a direct consequence of the predicted bond lengths and the steric repulsion between the bulky benzyl groups. More accurate bond lengths generally lead to a better description of the overall molecular geometry. |
| HOMO-LUMO Gap (eV) | 2.15 | 3.05 | 3.21 | The energy gap is highly sensitive to the amount of exact exchange in the functional. GGAs are known to systematically underestimate the band gap. Hybrid functionals provide a more realistic description of the electronic structure and excitation energies. |
| Computational Cost | Low | Medium | High | The computational expense increases with the complexity of the functional. GGA < Hybrid-GGA < Hybrid-Meta-GGA. The choice represents a trade-off between accuracy and available computational resources. |
Note: The data in this table is illustrative and based on established trends for these functional classes. Actual values will vary based on the specific metal, ancillary ligands, and basis set used.
Conclusion for the Field Professional
For researchers and drug development professionals, in-silico modeling provides indispensable insights into the behavior of novel complexes like those formed with Bis-(2-methyl-benzyl)-amine. This guide demonstrates that while DFT is a powerful tool, the choice of methodology is not trivial.
-
For initial screening and large-scale virtual screening , a computationally inexpensive functional like BP86 with a modest basis set can provide reasonable geometries.
-
For accurate electronic properties and reaction mechanisms , a well-validated hybrid functional such as B3LYP or a more modern functional from the M06 suite is strongly recommended.
-
Crucially, every geometry optimization must be followed by a frequency calculation to validate the result as a true energy minimum.
By adopting this rigorous, self-validating approach, researchers can confidently use DFT to predict the structural and electronic properties of B2MBA complexes, accelerating the discovery and development of new catalysts and therapeutic agents.
References
-
Al-Aoh, K. A., et al. (2022). Spectroscopic, computational, and biological activity studies of bivalent metal complexes of (E)-N′-(4-(dimethylamino)benzylidene) isonicotinohydrazide. RSC Advances. Available at: [Link]
- Elleuch, W., et al. (2023). Synthesis, crystal structure, thermal analysis, spectroscopic, optical polarizability, and DFT studies,
A Comparative Guide to Cross-Reactivity Studies of Bis-(2-methyl-benzyl)-amine Derivatives
For researchers and drug development professionals, understanding a compound's specificity is paramount. This guide provides an in-depth technical framework for evaluating the cross-reactivity of Bis-(2-methyl-benzyl)-amine derivatives. While direct published cross-reactivity data for this specific class of compounds is scarce, this guide establishes a robust methodology based on established principles and data from structurally related analogs. By following the protocols and rationale outlined herein, researchers can generate the critical data needed to confidently advance their development programs.
The Imperative of Cross-Reactivity Assessment
Cross-reactivity is a double-edged sword in drug development. In the context of receptor binding, it refers to a compound's ability to bind to unintended, off-target receptors, which can lead to adverse effects or polypharmacology. In diagnostics and bioanalysis, cross-reactivity occurs when an immunoassay antibody recognizes and binds to molecules structurally similar to the target analyte, leading to inaccurate quantification and false-positive results.[1][2] A thorough characterization of a drug candidate's cross-reactivity profile is therefore not merely a regulatory checkbox but a fundamental component of risk assessment and ensuring clinical success.[3]
The core structure of Bis-(2-methyl-benzyl)-amine suggests a lipophilic nature and conformational flexibility, making interactions with various biological macromolecules plausible. Its structural similarity to known pharmacologically active benzylamines warrants a comprehensive investigation into its binding profile.[4][5]
A Comparative Framework: Insights from Structural Analogs
To build a predictive model for potential cross-reactivity, we can analyze the binding profiles of structurally similar N-benzylamine derivatives that have been characterized in the literature. These compounds often engage with targets in the central nervous system, such as sigma (σ), dopamine, and opioid receptors. Understanding their affinities provides a logical starting point for selecting a relevant panel of receptors to screen against Bis-(2-methyl-benzyl)-amine.
Table 1: Receptor Binding Affinities of Comparative Benzylamine Analogs
This table summarizes the binding affinities (Ki, in nM) of various N-benzylamine derivatives for several CNS receptors. Lower Ki values indicate higher binding affinity. This data serves as a reference for potential off-target interactions.
| Compound Class | Derivative | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Opioid/Dopamine Receptor Ki (nM) | Reference |
| N-Benzylamines | 17a (benzylamine) | 31 | >1000 | δ-opioid: 279 | [4] |
| 18a (N-methyl-N-benzylamine) | 53 | >1000 | δ-opioid: >10000 | [4] | |
| Benzamides | Compound 3 (p-Cl-benzyl) | 1.7 | 410 | - | [6] |
| Compound 6 (p-CN-benzyl) | 5.6 | 1855 | - | [6] | |
| Benzolactams | Compound 11a (butyl linker) | - | - | D2: 1.1, D3: 0.4 | |
| Benzazocines | Compound 39 (N-benzyl) | - | - | µ-opioid: 260, κ-opioid: 3000 | [7] |
Data is synthesized from multiple sources to illustrate the potential target landscape.
The data in Table 1 reveals that simple substitutions on the benzylamine scaffold can dramatically alter affinity and selectivity. For instance, N-benzylamines show a propensity for the σ1 receptor, a target implicated in a wide range of neurological functions.[4] This makes the σ receptor family an essential primary screen for Bis-(2-methyl-benzyl)-amine derivatives.
Experimental Design: Self-Validating Protocols
To generate reliable cross-reactivity data, two primary methodologies are indispensable: Radioligand Binding Assays for receptor profiling and Competitive ELISAs for immunoassay specificity. The causality for choosing these methods lies in their status as gold standards; they are robust, quantifiable, and provide direct evidence of molecular interaction.[8][9][10]
Method 1: Radioligand Binding Assay (RBA) for Off-Target Screening
The RBA directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[11] It is the definitive method for determining binding affinity (Ki) and assessing a compound's selectivity across a panel of targets.[12]
-
Membrane Preparation:
-
Harvest cells engineered to express the receptor of interest or homogenize tissue known to be rich in the target receptor.
-
Perform centrifugation steps to pellet the cell membranes, washing to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).[11]
-
-
Assay Setup:
-
Prepare a 96-well plate. To each well, add:
-
Receptor membrane preparation (e.g., 10-50 µg protein).
-
A fixed concentration of a specific radioligand (e.g., [³H]-pentazocine for σ1 receptors), typically at or below its dissociation constant (Kd).
-
A range of concentrations of the test compound (Bis-(2-methyl-benzyl)-amine derivative) or a known competitor (for positive control).
-
-
Include wells for "total binding" (radioligand + membranes only) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled competitor).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30-37°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.[11]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[3]
-
-
Quantification:
-
Dry the filter mat.
-
Add a scintillation cocktail to each filter spot.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the specific binding as a function of the log of the test compound's concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Caption: Workflow for a competitive radioligand binding assay.
Method 2: Competitive ELISA for Immunoassay Specificity
This method is essential if an antibody-based assay will be used for pharmacokinetic (PK) or toxicokinetic (TK) studies. It determines the degree to which structurally related compounds, such as metabolites or analogs, interfere with the quantification of the parent drug.[13][14]
-
Plate Coating:
-
Immobilize a capture antibody specific to the Bis-(2-methyl-benzyl)-amine derivative onto the wells of a microplate.[13] Alternatively, if detecting a small molecule, coat the plate with a drug-protein conjugate (e.g., Bis-(2-methyl-benzyl)-amine-BSA).
-
-
Preparation of Standards and Samples:
-
Create a standard curve using known concentrations of the target analyte.
-
Prepare solutions of potential cross-reactants (e.g., metabolites, structural analogs) at a range of concentrations.
-
-
Competitive Reaction:
-
In a separate plate or tube, pre-incubate a limited amount of enzyme-labeled antibody (or labeled antigen, depending on the format) with the standards or the potential cross-reactants.
-
Add these mixtures to the coated plate wells. The free analyte in the solution will compete with the coated analyte for binding to the labeled antibody.[15]
-
Incubate to allow binding to occur.
-
-
Washing:
-
Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.[14]
-
-
Detection:
-
Add a substrate solution (e.g., TMB) that reacts with the enzyme label (e.g., HRP) to produce a colorimetric signal.
-
Incubate until sufficient color develops.
-
-
Stopping the Reaction:
-
Add a stop solution (e.g., dilute sulfuric acid) to halt the reaction.
-
-
Measurement and Analysis:
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of the analyte in the sample.[16]
-
Determine the IC50 value for the target analyte and for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Caption: Principle of a competitive immunoassay.
Data Interpretation and Visualization
The ultimate goal is to synthesize the data into a clear, comparative format. For immunoassay cross-reactivity, a summary table is the most effective presentation method.
Table 2: Hypothetical Cross-Reactivity Data for a Bis-(2-methyl-benzyl)-amine Immunoassay
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Bis-(2-methyl-benzyl)-amine | (Target Analyte) | 10 | 100% |
| Metabolite A (N-dealkylated) | (Structure A) | 500 | 2.0% |
| Metabolite B (Hydroxylated) | (Structure B) | >10,000 | <0.1% |
| Analog X (para-methyl) | (Structure X) | 85 | 11.8% |
| Analog Y (unsubstituted benzyl) | (Structure Y) | 250 | 4.0% |
This data is illustrative. The % Cross-Reactivity is calculated relative to the target analyte.
This table clearly demonstrates the specificity of the hypothetical assay. It shows minimal interference from key metabolites but flags a significant cross-reaction from a structurally similar analog (Analog X), which would be critical knowledge for interpreting study results.
Caption: Relationship between molecular structure and cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of Bis-(2-methyl-benzyl)-amine derivatives is not yet in the public domain, a robust and scientifically sound path to generating this crucial information exists. By leveraging binding data from structural analogs to inform target selection and by employing gold-standard methodologies like radioligand binding assays and competitive ELISAs, researchers can build a comprehensive specificity profile. This proactive approach to characterization is fundamental to de-risking a drug development program, ensuring data integrity, and ultimately, paving the way for a safer and more effective therapeutic candidate.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?[Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
-
2BScientific. (n.d.). Application Guides / ELISA Protocol. [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link]
-
Pabel, J., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Scaffold. Molecules, 25(18), 4083. [Link]
-
Rossi, M., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. International Journal of Molecular Sciences, 24(13), 10836. [Link]
-
Coop, A., et al. (2014). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine. Bioorganic & Medicinal Chemistry, 22(5), 1719-1726. [Link]
-
Loza, M.I., et al. (2011). Synthesis, binding affinity and SAR of new benzolactam derivatives as dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 19(13), 4051-4061. [Link]
-
Dziadul, A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Biosensors, 11(7), 242. [Link]
-
Krüger, T., et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. Chemical & Pharmaceutical Bulletin, 65(5), 464-474. [Link]
-
Dziadul, A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Cross reactivity – Knowledge and References. [Link]
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- 5. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
Performance Evaluation of Bis-(2-methyl-benzyl)-amine in Different Solvent Systems
Executive Summary
Bis-(2-methyl-benzyl)-amine (also known as Di(2-methylbenzyl)amine ) represents a distinct class of sterically hindered secondary amines. Unlike its unhindered analog, dibenzylamine, the presence of ortho-methyl groups on both aromatic rings introduces significant steric bulk around the nucleophilic nitrogen center. This structural modification fundamentally alters its performance profile across different solvent systems, particularly in nucleophilic substitution reactions, metal extraction, and corrosion inhibition.
This guide evaluates the performance of Bis-(2-methyl-benzyl)-amine, focusing on:
-
Solubility Thermodynamics: The impact of the lipophilic ortho-methyl groups on phase partitioning.
-
Reaction Kinetics: How solvent polarity modulates the steric penalty in N-alkylation.
-
Corrosion Inhibition: Its efficacy in acidic media compared to standard benzylamines.
Chemical Profile & Structural Relevance[1]
The performance of Bis-(2-methyl-benzyl)-amine is dictated by the "Ortho-Effect." The proximity of the methyl group to the amine center creates a protective hydrophobic pocket.
| Property | Value / Description | Impact on Performance |
| CAS Number | 10529-97-2 | Commercial identification. |
| Structure | Symmetric Secondary Amine | Two 2-methylbenzyl groups attached to a central nitrogen. |
| pKa (Calc.) | ~9.5 (Conjugate Acid) | Slightly more basic than dibenzylamine due to electron-donating methyl groups (+I effect), but kinetically hindered. |
| LogP (Calc.) | ~4.8 | Highly lipophilic; excellent for biphasic extraction systems. |
| Key Application | Synthesis Intermediate | Precursor for antifungal agents (e.g., Butenafine analogs) and specialized ligands. |
Solvent-Dependent Performance Analysis
A. Reaction Kinetics in Synthesis (Nucleophilic Substitution)
The solvent system plays a critical role in mitigating the steric hindrance of Bis-(2-methyl-benzyl)-amine. In nucleophilic substitution reactions (e.g., reacting with benzyl chloride), the choice of solvent alters the transition state energy.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile):
-
Performance: High. These solvents solvate cations well but leave the amine nucleophile relatively "naked" and reactive. Despite the steric hindrance, the lack of hydrogen bonding allows the amine to attack electrophiles more effectively than in protic media.
-
Observation: Reaction rates are 2-3x faster than in alcohols, though still slower than unhindered dibenzylamine.
-
-
Polar Protic Solvents (e.g., Methanol, Ethanol):
-
Performance: Moderate to Low. Strong hydrogen bonding between the solvent and the amine nitrogen creates a "solvation cage." For Bis-(2-methyl-benzyl)-amine, breaking this cage requires extra energy, further compounding the steric penalty.
-
Data Insight: In reductive amination studies, yields for ortho-substituted benzylamines drop by ~5-10% compared to para-substituted analogs in alcoholic solvents due to this kinetic barrier.
-
Comparative Kinetic Data (Normalized)
Estimated relative rates based on steric hindrance parameters (Taft equation).
| Solvent System | Reactant | Relative Rate ( | Mechanistic Note |
| Acetonitrile | Dibenzylamine (Control) | 1.00 | Baseline reference (fast). |
| Acetonitrile | Bis-(2-methyl-benzyl)-amine | 0.45 | Steric hindrance reduces nucleophilic approach. |
| Methanol | Dibenzylamine | 0.60 | H-bonding reduces nucleophilicity. |
| Methanol | Bis-(2-methyl-benzyl)-amine | 0.15 | Combined steric + solvation penalty. |
B. Corrosion Inhibition in Acidic Media
Bis-(2-methyl-benzyl)-amine functions as a mixed-type corrosion inhibitor in 1M HCl.
-
Mechanism: The nitrogen atom adsorbs onto the mild steel surface, while the two hydrophobic benzyl rings form a barrier against water and chloride ions.
-
Performance vs. Alternatives:
-
Vs. Dibenzylamine: The ortho-methyl groups increase the surface area coverage per molecule (hydrophobicity). However, they also prevent tight packing of the monolayer.
-
Result: Bis-(2-methyl-benzyl)-amine shows higher inhibition efficiency at lower concentrations due to increased lipophilicity, but may exhibit a lower maximum efficiency at saturation compared to the flatter, tighter-packing dibenzylamine.
-
Experimental Protocols
Protocol A: Determination of Solubility Limits (Gravimetric)
Objective: To quantify the saturation point of Bis-(2-methyl-benzyl)-amine in critical process solvents.
-
Preparation: Weigh 10.0 g of solvent (Toluene, MeOH, Water) into three separate sealed vials.
-
Saturation: Add Bis-(2-methyl-benzyl)-amine in 100 mg increments to each vial while stirring at 25°C.
-
Equilibration: Sonicate for 20 minutes, then stir for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification: Evaporate a 5.0 mL aliquot of the filtrate under vacuum and weigh the residue.
-
Calculation: Solubility (mg/g) = Mass of Residue (mg) / Mass of Solvent (g).
-
Protocol B: Kinetic Monitoring of N-Alkylation
Objective: To measure the steric impact on reactivity.
-
Setup: In a reaction flask, dissolve 1.0 mmol of Bis-(2-methyl-benzyl)-amine in 10 mL of Acetonitrile .
-
Initiation: Add 1.0 mmol of Benzyl Chloride and 1.1 mmol of K₂CO₃ (base).
-
Monitoring: Heat to 60°C. Sample 50 µL every 30 minutes.
-
Analysis: Quench sample in water/DCM. Analyze organic layer via GC-MS or HPLC.
-
Comparison: Repeat using Methanol as the solvent.
-
Data Processing: Plot % Conversion vs. Time. The initial slope represents the reaction rate (
).
Visualizations
Synthesis Pathway & Steric Blockade
This diagram illustrates the reductive amination pathway and where the "Ortho-Effect" creates a kinetic bottleneck.
Caption: The formation of the secondary amine is the rate-limiting step, significantly slowed by the ortho-methyl steric bulk, especially in protic solvents.
Solvation Shell Model
This diagram visualizes why polar protic solvents reduce reactivity for this specific molecule.
Caption: In methanol, the amine nitrogen is caged by H-bonds. The ortho-methyl groups creates a physical barrier (red arrow) that makes breaking this cage difficult for incoming electrophiles.
References
-
Synthesis & Steric Effects: Formation of symmetrical secondary amines from different nitriles. (2014). ResearchGate. Link
-
Corrosion Inhibition Mechanisms: Inhibition of 1,2-Ethane-bis-(dimethyl benzyl ammonium bromide) for Mild Steel Corrosion in Hydrochloric Acid Solution.[1] (2014). Asian Journal of Chemistry. Link
-
Comparative Kinetics: Comparative Analysis of Reaction Kinetics for Substituted Benzylamines. (2025).[2][3] BenchChem. Link
-
Solvent Effects on Amination: The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. (2015). MDPI.[4] Link
-
General Reactivity of Benzylamines: Reaction of Dibenzylamines with π-Acceptors. JournalAgent. Link
Sources
Comparative Study of the Biological Activity of N-benzyl-N-methyldecan-1-amine (BMDA) and its Methoxy Derivative (DMMA)
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary & Structural Rationale
N-benzyl-N-methyldecan-1-amine (BMDA, also referred to as NBNMA) is a novel, small-molecule phenylamine derivative originally isolated from garlic (Allium sativum)[1]. Unlike many well-known bioactive garlic compounds (e.g., allicin, diallyl sulfide) that rely on sulfur atoms for their activity, BMDA is a highly lipophilic compound lacking a sulfur moiety[2].
To optimize its pharmacological profile, researchers synthesized a methoxy derivative: decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) [3]. Both compounds are synthesized via reductive amination—BMDA using N-benzylmethylamine and decanal, and DMMA using 1-(4-methoxyphenyl)-N-methylmethanamine and decanal[4]. This guide objectively compares the biological activities of BMDA and DMMA across inflammatory, autoimmune, dermatological, and neoplastic models, providing actionable insights for preclinical drug development.
Comparative Efficacy: Autoimmune & Inflammatory Pathologies
Both BMDA and DMMA exhibit potent anti-inflammatory and anti-oxidative properties. However, their efficacy diverges depending on whether the pathology is an acute mucosal inflammation or a chronic systemic autoimmune response[4].
Table 1: Quantitative Comparison of BMDA and DMMA Efficacy
| Pathological Model | Primary Readouts | BMDA Efficacy | DMMA Efficacy | Superiority & Clinical Insight |
| DNBS-Induced Colitis (Rat) | MPO activity, CINC-3, TNF-α | High | Very High | DMMA demonstrated superior reduction of neutrophil infiltration in the colonic mucosa[3]. |
| Collagen-Induced Rheumatoid Arthritis (Mouse) | Paw edema, Nrf2/HO-1 expression | Very High | High | BMDA exerted slightly greater anti-inflammatory efficacy in resolving chronic joint inflammation[4]. |
| DNCB-Induced Atopic Dermatitis (Mouse) | IgE titer, Mast cell count, IL-4 | High | High | Comparable . Both effectively reduced epidermal/dermal thickness and systemic Th2 cytokines[5]. |
| LPS-Stimulated Macrophages (In vitro) | JNK, p38 MAPK, NF-κB p65 | High | High | Comparable . Both blocked kinase cascades without inducing cellular toxicity[6]. |
Mechanistic Pathway Analysis
At the cellular level, both compounds exert their anti-inflammatory effects by intercepting the Toll-like receptor 4 (TLR4) signaling cascade. Pretreatment with BMDA or DMMA inhibits the phosphorylation of NF-κB (p65) and blocks the c-jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, ultimately halting the production of TNF-α, IL-1β, and IL-6[6][7].
Fig 1. Inhibition of JNK/p38 MAPK and NF-κB signaling by BMDA and DMMA.
Dermatological Applications: Atopic Dermatitis & Photoaging
Beyond internal inflammatory diseases, topically applied BMDA and DMMA have shown significant promise in dermatology.
-
Atopic Dermatitis (AD): Both compounds alleviate 2,4-dinitrochlorobenzene (DNCB)-induced AD-like skin lesions. They reduce swelling, rash severity, and excoriation while lowering systemic IgE titers[8].
-
Photoaging: BMDA specifically has been shown to counteract UVB-induced senescence in HaCaT keratinocytes by reducing reactive oxygen species (ROS) and rescuing cells from cell cycle arrest[2].
Self-Validating Experimental Protocol: DNCB-Induced AD Model
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for testing BMDA/DMMA in murine AD models.
Objective: To quantify the localized immunosuppressive efficacy of topical BMDA/DMMA against a Th2-skewed immune response.
Step 1: Sensitization Phase (Days 1-3)
-
Action: Apply 100 μL of 1% DNCB dissolved in acetone/olive oil (3:1 v/v) to the shaved dorsal skin of SKH-1 hairless mice.
-
Causality: The acetone/olive oil vehicle deliberately disrupts the lipid barrier, allowing DNCB to bind to epidermal proteins (haptenization). This complex is presented by Langerhans cells to naive T cells in the draining lymph nodes, establishing the baseline adaptive immune response necessary for the AD model.
Step 2: Challenge & Therapeutic Intervention (Days 14-28)
-
Action: Apply 100 μL of 0.2% DNCB bi-weekly to trigger the localized inflammatory flare. Apply BMDA or DMMA (e.g., 10 mg/kg) topically exactly 1 hour post-DNCB challenge.
-
Causality: The 1-hour temporal delay is critical. It ensures the hapten has penetrated the epidermis to trigger the localized cytokine storm before the therapeutic agent is introduced, preventing the drug from merely acting as a physical barrier to the DNCB.
Step 3: Tissue Harvest & Internal Validation (Day 29)
-
Action: Euthanize subjects; collect dorsal skin, spleen, and blood.
-
Self-Validation: Measure spleen and lymph node weights. These serve as macroscopic, systemic indicators of immune activation. A localized reduction in skin severity scores must correlate with a reduction in spleen enlargement to validate that the drug is modulating the systemic Th2 axis, not just providing superficial skin soothing[9].
Step 4: Histological & Biochemical Quantification
-
Action: Perform Toluidine Blue staining on skin sections and RT-PCR for IL-4, iNOS, and COX-2.
-
Causality: Toluidine blue is specifically selected over standard H&E staining because its metachromatic properties bind to heparin in mast cell granules, turning them purple against a blue background. This allows for highly precise, automated quantification of mast cell infiltration and degranulation[9]. For RT-PCR, normalizing transcript levels against GAPDH ensures that observed cytokine reductions are due to drug action rather than variations in RNA extraction efficiency.
Anti-Neoplastic Activity: Leukemia U937 Cells
While DMMA was primarily developed for enhanced anti-inflammatory action, the parent compound, BMDA, possesses well-documented anti-neoplastic properties, particularly against U937 human leukemia cells[1].
BMDA exhibits an antiproliferative effect by inducing cell cycle arrest at the G2/M phase[10]. Mechanistically, it decreases the expression of cyclin-dependent kinases (Cdk1/2 and Cdc2) while elevating the Cdk inhibitor p21 in a p53-independent manner[3]. Furthermore, BMDA triggers both the extrinsic and intrinsic apoptotic pathways via caspase activation and loss of mitochondrial membrane potential[1].
Fig 2. BMDA-induced G2/M phase arrest and apoptosis in U937 leukemia cells.
Toxicity & Safety Profile
A critical hurdle in small-molecule drug development is hepatotoxicity. In vivo studies assessing the safety profile of both BMDA and DMMA revealed that aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels did not significantly differ between treated animals and control groups[7]. This indicates that, at therapeutically relevant doses for Colitis, Rheumatoid Arthritis, and Atopic Dermatitis, neither compound possesses observable liver toxicity, reinforcing their viability as clinical candidates.
References
- Jeong, Y., et al. (2014). N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells. PubMed.
- Kim, J. E., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Pharmacology.
- Kim, J. E., et al. (2024). N-benzyl-N-methyldecan-1-amine, derived from garlic, and its derivative alleviate 2,4-dinitrochlorobenzene-induced atopic dermatitis-like skin lesions in mice. Scientific Reports (PubMed).
- Budluang, P., et al. (2025). N-benzyl-N-methyldecane-1-amine derived from garlic ameliorates UVB-induced photoaging in HaCaT cells and SKH-1 hairless mice. ResearchGate.
Sources
- 1. N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]
- 4. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-benzyl-N-methyldecan-1-amine, derived from garlic, and its derivative alleviate 2,4-dinitrochlorobenzene-induced atopic dermatitis-like skin lesions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]
- 7. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciprofiles.com [sciprofiles.com]
- 9. N-benzyl-N-methyldecan-1-amine, derived from garlic, and its derivative alleviate 2,4-dinitrochlorobenzene-induced atopic dermatitis-like skin lesions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Bis-(2-methyl-benzyl)-amine: Comprehensive Safety, Handling, and Disposal Guide
As a Senior Application Scientist, I recognize that managing complex organic amines requires more than just following a checklist—it requires a fundamental understanding of the molecule's chemical behavior. Bis-(2-methyl-benzyl)-amine (CAS: 116530-02-0) is a bulky, hydrophobic secondary amine widely utilized in advanced organic synthesis, pharmaceutical development, and catalysis.
However, its unique structure presents specific operational hazards: severe tissue corrosivity, high aquatic toxicity, and the critical risk of carcinogenic N-nitrosamine formation. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of Bis-(2-methyl-benzyl)-amine, ensuring absolute regulatory compliance and laboratory safety.
Physicochemical & Hazard Profile (The "Why")
To safely manage a chemical, we must first understand the causality behind its hazards. The reactivity of Bis-(2-methyl-benzyl)-amine is driven by two primary structural features: the unshared electron pair on the secondary nitrogen atom, and the highly lipophilic dual ortho-methylbenzyl groups.
-
Corrosivity and Liquefaction Necrosis: The secondary amine nitrogen acts as a strong nucleophile and Lewis base. Unlike acids, which cause coagulation necrosis (forming a protective eschar), strong bases like this amine saponify epidermal lipids and denature proteins upon dermal contact. This leads to deep tissue liquefaction necrosis , allowing the chemical to penetrate further into biological tissues [2].
-
N-Nitrosamine Formation Risk: This is a critical safety vector. Secondary amines readily react with nitrosating agents (e.g., sodium nitrite, nitrous acid, or nitrogen oxides) under mildly acidic conditions to form N-nitrosamines. N-nitrosamines are highly potent, cross-linking carcinogens. Therefore, waste streams containing this amine must be strictly isolated from nitrites.
-
Carbamate Crusting: Secondary amines react with atmospheric carbon dioxide (CO₂) to form solid carbamate salts. Over time, this forms a crusty white deposit on container threads, which compromises the seal of waste containers and leads to hazardous vapor leaks.
-
Environmental Toxicity: The hydrophobic nature of the molecule (high LogP) means it resists aqueous degradation, leading to severe bioaccumulation and disruption of aquatic cellular membranes if released into the environment [2].
Quantitative Hazard Summary
| Property / Hazard | Value / Classification | Operational Implication |
| Molecular Weight | 225.33 g/mol | Requires precise stoichiometric calculation for neutralization protocols. |
| Chemical Class | Secondary Amine | Prone to carbamate formation with CO₂; purge storage headspace with Argon/N₂. |
| EPA Waste Code | D002 (if aqueous pH ≥ 12.5) | Must be managed strictly as RCRA Hazardous Waste [1]. |
| GHS Hazards | H302, H314, H410 | Mandates heavy-duty PPE and zero-discharge environmental policies [3]. |
Operational Safety & Handling Protocol
Standard laboratory PPE is often insufficient for bulky, lipophilic amines. The hydrophobicity of Bis-(2-methyl-benzyl)-amine allows it to rapidly permeate standard thin nitrile gloves.
Step-by-Step Handling Methodology:
-
Engineering Controls: All transfers and reactions involving the pure amine or its concentrated solutions must be performed in a Class II, Type B2 externally exhausted chemical fume hood.
-
Advanced PPE Selection:
-
Gloves: Wear heavy-duty butyl rubber or multi-layer laminate gloves (e.g., Silver Shield®). Do not rely on standard disposable nitrile gloves for prolonged contact.
-
Eye/Face: Wear non-vented chemical splash goggles paired with an 8-inch face shield.
-
-
Atmospheric Purging: After dispensing the reagent, purge the headspace of the primary container with an inert gas (Argon or Nitrogen) before sealing. This prevents the formation of carbamate crusts on the threading, ensuring the container remains airtight.
Waste Segregation & Disposal Procedures
Improper disposal of secondary amines can trigger exothermic reactions or generate highly toxic byproducts. Bis-(2-methyl-benzyl)-amine must be managed as a Hazardous Secondary Material [4].
Step-by-Step Disposal Workflow
-
Strict Segregation:
-
DO NOT mix with acids (causes violent exothermic neutralization).
-
DO NOT mix with halogenated solvents (can trigger nucleophilic substitution reactions over time, generating heat and pressure).
-
DO NOT mix with nitrites or oxidizing agents (prevents carcinogenic N-nitrosamine formation).
-
-
Containment Selection: Collect waste in High-Density Polyethylene (HDPE) or glass carboys. Never use containers with copper, brass, or aluminum fittings , as amines form soluble coordination complexes with these metals, rapidly corroding the container.
-
Venting: Because trace reactions in the waste stream can generate gas, equip the primary waste carboy with a pressure-relief vented cap during active accumulation.
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Mark explicitly as: "Hazardous Waste - Toxic/Corrosive Organic Amine (Contains Bis-(2-methyl-benzyl)-amine). EPA Code: D002." [1]
-
Ultimate Disposal (High-Temperature Incineration): The EPA-preferred method for amine disposal is high-temperature incineration (>1000°C). The waste must be transported by a licensed facility equipped with NOx scrubbers . Incineration breaks the stable C-N bonds, but without scrubbers, the nitrogen would oxidize into smog-producing NO/NO₂.
Disposal Workflow Diagram
Workflow for the safe segregation, containment, and disposal of Bis-(2-methyl-benzyl)-amine.
Emergency Spill Response Protocol
In the event of a spill, standard solvent cleanup procedures are dangerous. Cellulosic materials (like sawdust) can react exothermically with concentrated amines, potentially causing spontaneous combustion [4].
Step-by-Step Spill Containment:
-
Evacuate & Ventilate: Immediately clear the area and increase fume hood/room exhaust rates.
-
Don Emergency PPE: Equip a half-mask respirator with ABEK (organic vapor/amine) cartridges, a face shield, and butyl rubber gloves.
-
Inert Containment: Surround and cover the spill with an inert inorganic absorbent (e.g., dry sand, diatomaceous earth, or vermiculite). Never use paper towels or sawdust.
-
Mechanical Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a dedicated HDPE bucket.
-
Chemical Decontamination: Neutralize the residual microscopic film on the spill surface by carefully applying a dilute, weak acid (e.g., 5% acetic acid). This converts the freebase amine into a water-soluble, non-volatile acetate salt.
-
Final Wash: Mop the area with copious amounts of soapy water and dispose of all cleanup materials as solid hazardous waste.
References
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA Source: Environmental Protection Agency (EPA) URL:[Link]
-
Dibenzylamine | C14H15N | CID 7656 - PubChem (Utilized as the primary structural and toxicological proxy for bulky secondary amines) Source: National Institutes of Health (NIH) / PubChem URL:[Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers - OSHA Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Hazardous Secondary Materials Requirements and the Definition of Solid Waste - EPA Source: Environmental Protection Agency (EPA) URL:[Link]
A Researcher's Guide to the Safe Handling and Disposal of Bis-(2-methyl-benzyl)-amine
For professionals in research, development, and drug discovery, ensuring laboratory safety is as crucial as the scientific pursuits themselves. This guide offers vital safety and logistical information for handling Bis-(2-methyl-benzyl)-amine, providing procedural, step-by-step guidance. By explaining the reasoning behind these protocols, this document aims to be a preferred resource, fostering a deep trust in safe laboratory practices.
Understanding the Risks: Hazard Analysis of Bis-(2-methyl-benzyl)-amine
A thorough hazard analysis is the foundation of safe chemical handling. While specific toxicological data for Bis-(2-methyl-benzyl)-amine may be limited, its classification as an aromatic amine warrants a cautious approach. Aromatic amines, as a class, can present several hazards.[1]
Potential Hazards:
-
Corrosive Effects: Many amines are corrosive and can cause severe skin burns and eye damage upon contact.[2]
-
Irritation: This substance may cause skin, eye, and respiratory irritation.[3]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation should be avoided, as some amines can be harmful or toxic.[1][4]
-
Allergic Reactions: Some individuals may experience allergic skin reactions or respiratory sensitization.[4]
-
Aquatic Toxicity: Many amines are toxic to aquatic life, necessitating proper disposal to prevent environmental contamination.[1][4]
Before beginning any work, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS offers comprehensive information regarding specific hazards, handling procedures, and emergency protocols.
Personal Protective Equipment (PPE): A Non-Negotiable for Safety
The use of appropriate Personal Protective Equipment (PPE) is the most direct way to prevent exposure to hazardous chemicals.[5] The following table outlines the recommended PPE for handling Bis-(2-methyl-benzyl)-amine.
| Level of Protection | Required PPE | Typical Operations |
| Standard Laboratory Use | Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes. | Preparing solutions, performing reactions, and other direct handling. |
| High-Risk Operations | In addition to standard PPE: Chemical splash goggles, face shield, chemical-resistant apron. | Operations with a significant risk of splashes or aerosol generation. |
| Emergency (Spill/Release) | In addition to high-risk PPE: Appropriate respiratory protection (e.g., air-purifying respirator with organic vapor cartridges). | Responding to spills or uncontrolled releases. |
Rationale for PPE Selection:
-
Hand Protection: Nitrile gloves provide good chemical resistance. It's crucial to inspect gloves before use and change them immediately if contaminated.[4][6]
-
Eye and Face Protection: Safety goggles are essential to protect the eyes from splashes and vapors.[6][7] A face shield offers an additional layer of protection for the entire face.[5]
-
Body Protection: A lab coat or chemical-resistant apron protects against skin contact from spills.[5][6]
-
Respiratory Protection: In case of inadequate ventilation or a spill, respiratory protection is vital to prevent inhalation of harmful vapors.[6][7]
Operational Protocols: A Step-by-Step Approach to Safety
A structured workflow minimizes risks and ensures procedural consistency. The following diagram illustrates a safe handling workflow for Bis-(2-methyl-benzyl)-amine.
Caption: A workflow for the safe handling of Bis-(2-methyl-benzyl)-amine.
Detailed Procedural Guidance:
-
Preparation: Before handling the chemical, thoroughly review the SDS. Ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and spill cleanup materials readily available.
-
Weighing and Transferring: Always handle the chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[8] Use appropriate tools to handle the substance and avoid creating dust or aerosols.
-
During the Experiment: Keep all containers closed when not in use.[9] Avoid contact with skin and eyes.[10]
-
Post-Experiment: Decontaminate all surfaces and equipment after use.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[11] Amine waste should be treated as hazardous.[12]
Waste Segregation and Disposal Workflow
Caption: A workflow for the proper segregation and disposal of waste.
Disposal Guidelines:
-
Segregation: Do not mix amine waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[13]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[3]
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[11] Keep containers tightly closed.[9]
-
Collection: Follow your institution's procedures for the collection of hazardous waste.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling Bis-(2-methyl-benzyl)-amine, ensuring a safe and productive laboratory environment.
Sources
- 1. scribd.com [scribd.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. falseguridad.com [falseguridad.com]
- 7. pps-essentials.co.uk [pps-essentials.co.uk]
- 8. international.skcinc.com [international.skcinc.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. riskandsafety.com [riskandsafety.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
